Gsk180
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-(5,6-dichloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO4/c11-5-3-7-8(4-6(5)12)17-10(16)13(7)2-1-9(14)15/h3-4H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGAKMWKMLYGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC(=O)N2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK180: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GSK180, a potent and selective inhibitor of Kynurenine-3-monooxygenase (KMO). KMO is a critical enzyme in the tryptophan metabolism pathway, and its inhibition is a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases and acute pancreatitis.[1] This document details the core mechanism, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its characterization, and visualizes its impact on the kynurenine (B1673888) pathway.
Core Mechanism of Action
This compound is a selective and competitive inhibitor of Kynurenine-3-monooxygenase (KMO), a flavin-dependent enzyme located on the outer mitochondrial membrane.[1][2] KMO is a pivotal enzyme in the kynurenine pathway, the primary route for tryptophan catabolism.[2] This pathway is integral to immune regulation and the production of neuroactive metabolites.[2]
KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[1] this compound's inhibitory action is competitive with the enzyme's natural substrate, kynurenine.[2][3] By binding to the active site of KMO, this compound blocks the conversion of kynurenine to 3-HK.[1] This inhibition redirects the kynurenine pathway, leading to a decrease in the production of downstream metabolites, including the neurotoxic 3-HK and quinolinic acid.[2][4] Concurrently, the blockage causes an accumulation of the upstream substrate, kynurenine.[2] This accumulated kynurenine can then be metabolized by kynurenine aminotransferases (KATs) to form kynurenic acid, a metabolite with neuroprotective properties.[2]
The modulation of this pathway by this compound has shown therapeutic potential in conditions associated with inflammation and altered tryptophan metabolism, such as acute pancreatitis.[2]
Quantitative Data Summary
The inhibitory potency and pharmacokinetic properties of this compound have been characterized in various preclinical models. The following tables summarize the key quantitative data.
Table 1: In Vitro and In-Cell Inhibitory Activity of this compound
| Assay Type | Target/System | Species | IC₅₀ | Reference |
| Biochemical Assay | Recombinant KMO | Human | ~6 nM | [5][6] |
| Cell-Based Assay | KMO expressed in HEK293 cells | Human | 2.0 µM | [3] |
| Cell-Based Assay | Endogenous KMO | Primary Human Hepatocytes | 2.6 µM | [3][5][6] |
| Biochemical Assay | Recombinant KMO | Rat | 7 µM | [6][7] |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Reference |
| Volume of distribution (Vdss) | 0.14 L/kg | [2][8] |
| Plasma clearance (Clp) | 0.45 ml/min/kg | [2][8] |
| Half-life (t₁/₂) | 3 hours | [2][8] |
| Free fraction in plasma | 7.7% | [2] |
Table 3: In Vivo Pharmacodynamic Effects of this compound in a Rat Model
| Time Post-Dose (hours) | Plasma Kynurenine (µM) | Plasma Kynurenic Acid (µM) | Reference |
| 0 | ~1.5 | ~0.05 | [4] |
| 0.5 | ~10 | ~0.4 | [4] |
| 1 | ~12 | ~0.5 | [4] |
| 2 | ~10 | ~0.4 | [4] |
| 4 | ~4 | ~0.2 | [4] |
| 8 | ~2 | ~0.1 | [4] |
| Note: The data in this table are estimations derived from the graphical representation in Mole DJ, et al. Nat Med. 2016 Feb;22(2):202-9.[4] |
Signaling Pathways and Experimental Workflows
Kynurenine Pathway and this compound Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
GSK180: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK180, a potent and selective inhibitor of Kynurenine-3-monooxygenase (KMO). KMO is a critical enzyme in the tryptophan metabolic pathway, representing a key therapeutic target for a range of disorders, including neurodegenerative diseases and acute pancreatitis.[1] This document details the discovery of this compound, its mechanism of action, a summary of its in vitro and in vivo pharmacological properties, and detailed experimental protocols for key assays.
Discovery and Development
This compound was identified through a medicinal chemistry strategy that focused on modifying the kynurenine (B1673888) substrate of the KMO enzyme.[2][3] This approach involved creating a series of propanoic acid heterocycles designed to mimic the carbonyl functionality of kynurenine, which is crucial for its activity.[3] This strategic exploration led to the discovery of the oxazolidinone structure of this compound.[3] The development of this compound provided a valuable chemical tool to investigate the physiological and pathological roles of KMO.[2]
Mechanism of Action
This compound is a selective and competitive inhibitor of Kynurenine-3-monooxygenase (KMO), a flavin-dependent enzyme located on the outer mitochondrial membrane.[2] KMO is a pivotal enzyme in the kynurenine pathway, the primary route for tryptophan catabolism.[4] It catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[2]
By competitively inhibiting KMO with respect to its substrate, kynurenine, this compound blocks the production of 3-HK and downstream metabolites such as the neurotoxic quinolinic acid.[3][4] This inhibition redirects the kynurenine pathway, causing an accumulation of L-kynurenine.[4] The accumulated kynurenine can then be metabolized by kynurenine aminotransferases (KATs) to form kynurenic acid, a metabolite with neuroprotective properties.[4] This modulation of the kynurenine pathway is the basis for the therapeutic potential of this compound, particularly in conditions associated with inflammation and altered tryptophan metabolism like acute pancreatitis.[4]
Data Presentation
Physicochemical Properties
| Property | Value |
| IUPAC Name | 3-(5,6-dichloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid |
| Molecular Formula | C₁₀H₇Cl₂NO₄ |
| Molecular Weight | 276.07 g/mol |
| CAS Number | 1799725-26-0 |
| Appearance | White to off-white solid |
[5]
In Vitro and In-Cell Inhibitory Activity
| Assay System | Target | Species | IC₅₀ |
| Biochemical Assay | Recombinant KMO | Human | ~6 nM |
| Cell-Based Assay | Stably Expressed KMO (HEK293 cells) | Human | 2.0 µM |
| Cell-Based Assay | Endogenous KMO | Primary Human Hepatocytes | 2.6 µM |
| Cell-Based Assay | Stably Expressed KMO (HEK293 cells) | Rat | 7 µM |
In Vivo Pharmacokinetic Profile in Rats
| Parameter | Value |
| Volume of Distribution (Vdss) | 0.14 L/kg |
| Plasma Clearance (Clp) | 0.45 ml/min/kg |
| Half-life (t₁/₂) | 3 hours |
| Free Fraction in Plasma | 7.7% |
In Vivo Pharmacodynamic Effects in Rats (Post-Intravenous Bolus)
| Time Post-Dose (hours) | Plasma Kynurenine (µM) | Plasma Kynurenic Acid (µM) |
| 0 | ~1.5 | ~0.05 |
| 0.5 | ~10 | ~0.4 |
| 1 | ~12 | ~0.5 |
| 2 | ~10 | ~0.4 |
| 4 | ~4 | ~0.2 |
| 8 | ~2 | ~0.1 |
Note: These values are estimations derived from graphical representations in the cited literature.[6]
Signaling Pathway Visualization
Caption: The Kynurenine Pathway and the inhibitory action of this compound on KMO.
Experimental Protocols
KMO Enzyme Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of this compound against isolated KMO.[4]
Principle: This assay measures KMO activity by monitoring the consumption of the cofactor NADPH, which is proportional to the formation of 3-hydroxykynurenine. The decrease in NADPH absorbance at 340 nm is measured spectrophotometrically.[11]
Materials:
-
Recombinant Human KMO enzyme[11]
-
Assay Buffer (e.g., 3X KMO assay buffer)[11]
-
L-Kynurenine (substrate)[11]
-
NADPH (cofactor)[11]
-
This compound dissolved in a suitable solvent (e.g., DMSO)[11]
-
UV-transparent 96-well plate[11]
-
Spectrophotometer[11]
Procedure:
-
Prepare a 1X KMO assay buffer by diluting the 3X stock.[11]
-
Thaw the KMO enzyme on ice and dilute to the desired concentration in 1X assay buffer.[11]
-
Add diluted KMO enzyme to "Positive Control" and "Test Inhibitor" wells. Add only assay buffer to "Blank" wells.[11]
-
Prepare serial dilutions of this compound. Add the inhibitor solutions to the "Test Inhibitor" wells. Add vehicle (e.g., DMSO) to "Positive Control" and "Blank" wells.[11]
-
Prepare a substrate mixture containing L-Kynurenine and NADPH in 1X KMO Assay Buffer.[11]
-
Initiate the reaction by adding the substrate mixture to all wells.[2]
-
Immediately monitor the decrease in absorbance at 340 nm over time.[11]
Data Analysis:
-
Calculate the rate of NADPH consumption for each well.[2]
-
Normalize the data to the "Positive Control" (100% activity) and "Blank" (0% activity).[2]
-
Plot the percentage of KMO activity against the logarithm of the this compound concentration.[2]
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.[2]
Cell-Based KMO Inhibition Assay
Objective: To assess the potency of this compound in a cellular context.[4]
Methodology:
-
Cell Lines: HEK293 cells stably expressing human KMO or primary human hepatocytes with endogenous KMO activity.[3][4]
-
Procedure:
-
Plate cells in multi-well plates and allow them to adhere.[4]
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.[4][7]
-
Add L-kynurenine to the culture medium as a substrate.[4]
-
After a defined incubation period, collect the supernatant.[4]
-
Quantify the concentration of 3-hydroxykynurenine in the supernatant using LC-MS/MS.[4]
-
-
Data Analysis: Determine IC₅₀ values from the resulting concentration-response curves.[4]
In Vivo Rodent Model of Acute Pancreatitis
Objective: To evaluate the therapeutic efficacy of this compound in a disease model.[6]
Protocol Summary:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.[6]
-
Induction of Acute Pancreatitis: A common method is the retrograde infusion of sodium taurocholate into the biliopancreatic duct under anesthesia.[6]
-
This compound Administration: One hour after the induction of acute pancreatitis, administer this compound as an intravenous (i.v.) bolus (e.g., 24 mg/kg) followed by a continuous i.v. infusion (e.g., 5.5 mg/kg/hour) to maintain stable plasma concentrations.[4]
-
Sample Collection: Collect blood samples at predetermined time points. At the experimental endpoint, collect tissues (pancreas, lung, kidney) for histological analysis.[4][6]
-
Pharmacodynamic Analysis: Measure plasma levels of tryptophan and its metabolites (kynurenine, kynurenic acid, 3-hydroxykynurenine) using LC-MS/MS.[4]
-
Efficacy Assessment: Perform histological analysis of tissues to assess injury and inflammation. Neutrophil infiltration can be quantified by measuring myeloperoxidase activity.[4]
Experimental Workflow Visualization
Caption: A generalized workflow for the preclinical evaluation of KMO inhibitors.
Synthesis
Detailed, step-by-step synthesis protocols for this compound are not publicly available in the reviewed literature. The discovery is attributed to a medicinal chemistry strategy based on modifications of the kynurenine substrate.[3] This involved the synthesis of a series of propanoic acid heterocycles, which led to the identification of the oxazolidinone this compound as a potent and specific inhibitor of KMO.[3]
Conclusion
This compound is a potent and selective KMO inhibitor discovered through a targeted medicinal chemistry effort.[2][3] Its mechanism of action, involving the competitive inhibition of KMO and the subsequent modulation of the kynurenine pathway, has demonstrated therapeutic potential in preclinical models of acute pancreatitis.[3][4] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand the role of KMO in health and disease and to advance the development of novel therapeutics targeting this enzyme.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. immune-system-research.com [immune-system-research.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Guide: Biological Target Validation of GSK180
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological target validation of GSK180, a potent and selective inhibitor of Kynurenine-3-monooxygenase (KMO). KMO is a critical enzyme in the tryptophan metabolic pathway, and its inhibition represents a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases and acute pancreatitis.[1] This document details the mechanism of action of this compound, its quantitative inhibitory properties, comprehensive experimental protocols for its characterization, and the underlying signaling pathways.
Core Mechanism of Action
This compound is a selective and competitive inhibitor of Kynurenine-3-monooxygenase (KMO), a flavin-dependent enzyme located on the outer mitochondrial membrane.[1][2] KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK), a key branch point in the kynurenine (B1673888) pathway of tryptophan catabolism.[1][3] By competitively binding to the active site of KMO with respect to the kynurenine substrate, this compound blocks the production of 3-HK and downstream neurotoxic metabolites such as quinolinic acid.[1][2][3] This inhibition redirects the pathway towards the formation of the neuroprotective metabolite, kynurenic acid.[1][2]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized across various in vitro and in vivo models. The following table summarizes the key quantitative data.
| Target/System | Assay Type | Species | IC50 Value | Reference(s) |
| Kynurenine-3-monooxygenase (KMO) | Enzyme Assay | Human | ~6 nM | [1][4][5][6] |
| Endogenous KMO in HEK293 cells | Cell-Based Assay | Human | 2.0 µM | [2][6][7] |
| Endogenous KMO in primary hepatocytes | Cell-Based Assay | Human | 2.6 µM | [1][2][5][6] |
| Endogenous KMO | Cell-based Assay | Rat | 7 µM | [1][5][8] |
| P. fluorescens KMO | Enzyme Assay | - | 500 nM | [1] |
Signaling and Metabolic Pathways
The primary effect of this compound is the direct inhibition of the KMO enzyme within the kynurenine pathway of tryptophan metabolism. This leads to a redirection of kynurenine metabolism.
The inhibition of KMO by compounds such as this compound leads to a beneficial shift in the kynurenine pathway, which is the basis for its therapeutic potential.
Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of this compound.
KMO Enzyme Inhibition Assay
Objective: To determine the in vitro potency of this compound against isolated KMO.
Methodology: A stopped fluorescence assay is a common method for measuring KMO activity.[2]
-
Enzyme Source: Lysates from insect cells expressing human KMO can be utilized.[2]
-
Substrates: L-kynurenine and a cofactor such as NADPH are used.[2]
-
Procedure:
-
The enzyme is incubated with varying concentrations of this compound.[2]
-
The reaction is initiated by the addition of L-kynurenine and NADPH.[2]
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).[2]
-
The reaction is terminated, for instance, by adding a strong acid.[2]
-
The formation of the product, 3-hydroxykynurenine, or the consumption of NADPH can be measured using a fluorescence plate reader.[2]
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2]
Cell-Based KMO Inhibition Assay
Objective: To assess the potency of this compound in a cellular context.
Methodology:
-
Cell Lines:
-
Procedure:
-
Cells are plated in multi-well plates and allowed to adhere.[2]
-
Cells are treated with a range of concentrations of this compound.[2]
-
L-kynurenine is added to the culture medium as a substrate.[2]
-
After a defined incubation period, the supernatant is collected.[2]
-
The concentration of 3-hydroxykynurenine in the supernatant is quantified using a suitable analytical method, such as LC-MS/MS.[2]
-
In Vivo Rodent Model of Acute Pancreatitis
Objective: To evaluate the in vivo efficacy of this compound in a disease model.
Methodology: This protocol is a synthesis of methodologies described for inducing acute pancreatitis in rodent models.[3]
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.[3]
-
Induction of Acute Pancreatitis: A common method is the retrograde infusion of sodium taurocholate into the biliopancreatic duct.[3]
-
This compound Administration:
-
Pharmacodynamics: Plasma levels of tryptophan and its metabolites (kynurenine, kynurenic acid, 3-hydroxykynurenine) are measured.[2]
-
Efficacy: Histological analysis of the pancreas, lung, and kidney is performed to assess tissue injury and inflammation.[2]
Quantification of Kynurenine Pathway Metabolites using LC-MS/MS
Objective: To quantify the levels of kynurenine and its metabolites in biological samples.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution containing deuterated analogues of the target metabolites.[3]
-
Precipitate proteins by adding a solvent such as methanol (B129727) or acetonitrile (B52724), followed by vortexing and centrifugation.[3]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[3]
-
Reconstitute the dried extract in a suitable mobile phase for injection.[3]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 or a biphenyl (B1667301) reversed-phase column. Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[3]
-
Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[3]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of KMO inhibitors.
Conclusion
This compound is a potent and selective inhibitor of KMO that has been instrumental in validating this enzyme as a therapeutic target. Its well-characterized in vitro and in vivo pharmacological profile, coupled with the detailed experimental methodologies outlined in this guide, provides a solid foundation for researchers, scientists, and drug development professionals working to advance our understanding of KMO biology and develop novel therapeutics targeting this important enzyme.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
GSK180's Modulation of the Kynurenine Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK180, a potent and selective inhibitor of Kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. This document details the core mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its characterization, and visualizes its impact on the kynurenine (B1673888) pathway.
Core Mechanism of Action
This compound is a selective and competitive inhibitor of Kynurenine-3-monooxygenase (KMO).[1][2][3][4][5] KMO is a pivotal flavin-dependent enzyme located on the outer mitochondrial membrane that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[1][3] This reaction represents a key branch point in the kynurenine pathway, the primary route for tryptophan catabolism.[1][3][6] The kynurenine pathway is integral to immune regulation and the production of neuroactive metabolites.[1][7]
By competitively inhibiting KMO with respect to its substrate L-kynurenine, this compound effectively blocks the conversion of L-kynurenine to 3-HK.[1][2][3] This inhibition leads to a significant shift in the metabolic flux of the kynurenine pathway.[1][8] Consequently, there is a decrease in the production of downstream metabolites, including the potentially neurotoxic 3-HK and quinolinic acid.[1][2][3] Simultaneously, the blockage of KMO results in an accumulation of the upstream substrate, L-kynurenine.[1][6] This accumulated L-kynurenine can then be further metabolized by kynurenine aminotransferases (KATs) to form kynurenic acid, a metabolite known for its neuroprotective properties.[1]
The modulation of the kynurenine pathway by this compound has demonstrated therapeutic potential in preclinical models, particularly in conditions associated with inflammation and altered tryptophan metabolism, such as acute pancreatitis.[1][9][10]
Quantitative Data Summary
The inhibitory potency and pharmacokinetic properties of this compound have been characterized in various preclinical models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/System | Species | IC50 Value | Reference(s) |
| Enzyme Assay | Kynurenine-3-monooxygenase (KMO) | - | ~6 nM | [1][4][5] |
| Cell-Based Assay | Human KMO in HEK293 cells | Human | 2.0 µM | [1][3] |
| Cell-Based Assay | Endogenous KMO in primary hepatocytes | Human | 2.6 µM | [1][4][5] |
| Cell-Based Assay | Rat KMO in HEK293 cells | Rat | 7 µM | [1][3][11] |
| Enzyme Assay | P. fluorescens KMO | - | 500 nM | [3] |
Note: The difference in potency between isolated enzyme and cell-based assays is attributed to the low passive permeability of this compound across cell membranes, necessitating higher extracellular concentrations to achieve intracellular efficacy.[3]
Table 2: In Vivo Pharmacokinetics of this compound in Rats (27 mg/kg i.v. dose)
| Parameter | Value | Reference(s) |
| Volume of distribution (Vdss) | 0.14 L/kg | [1] |
| Plasma clearance (Clp) | 0.45 ml/min/kg | [1] |
| Half-life (t1/2) | 3 hours | [1] |
| Free fraction in plasma | 7.7% | [1] |
Table 3: In Vivo Pharmacodynamic Effects of this compound in a Rat Model
Following a single intravenous bolus of this compound, rapid and significant changes in plasma concentrations of kynurenine and kynurenic acid were observed.[2]
| Time Post-Dose (hours) | Plasma Kynurenine (µM) | Plasma Kynurenic Acid (µM) | Reference(s) |
| 0 | ~1.5 | ~0.05 | [2] |
| 0.5 | ~10 | ~0.4 | [2] |
| 1 | ~12 | ~0.5 | [2] |
| 2 | ~10 | ~0.4 | [2] |
| 4 | ~4 | ~0.2 | [2] |
| 8 | ~2 | ~0.1 | [2] |
Note: The data in this table are estimations derived from graphical representations in the cited literature.[2] In a rat model of acute pancreatitis, administration of this compound also resulted in decreased plasma tryptophan and 3-hydroxykynurenine.[2]
Signaling Pathways and Experimental Workflows
The Kynurenine Pathway and the Role of KMO
The following diagram illustrates the central position of KMO in the kynurenine pathway of tryptophan metabolism and the point of intervention for this compound.
Caption: The Kynurenine Pathway highlighting KMO inhibition by this compound.
Experimental Workflow for KMO Inhibitor Characterization
This diagram outlines a typical workflow for the discovery and preclinical evaluation of KMO inhibitors like this compound.
Caption: A generalized workflow for preclinical evaluation of KMO inhibitors.
Therapeutic Rationale for KMO Inhibition
The inhibition of KMO by compounds such as this compound leads to a beneficial shift in the kynurenine pathway, which is the basis for its therapeutic potential.
Caption: Logical flow from KMO inhibition to potential therapeutic outcomes.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
In Vitro KMO Inhibition Assay (Enzyme-based)
This protocol is a generalized procedure based on commonly used methods for determining KMO inhibition.[3]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human KMO.[3]
-
Principle: The assay measures the activity of KMO by monitoring the consumption of the cofactor NADPH, which is directly proportional to the formation of 3-hydroxykynurenine. The decrease in NADPH is quantified by measuring the absorbance at 340 nm.[3][8]
-
Materials:
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compound solutions in KMO Assay Buffer. Prepare a substrate mixture containing L-kynurenine and NADPH in the assay buffer. A typical reaction mixture will have final concentrations of around 10 µM for kynurenine and 200 µM for NADPH.[3]
-
Assay Setup: Add the diluted test inhibitor solution to the appropriate wells of the microplate. Add the KMO enzyme to all wells except for the "Blank" wells. Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Initiate the reaction by adding the Substrate Mixture to all wells.[3]
-
Measurement: Immediately start measuring the decrease in absorbance at 340 nm over time (kinetic read) or after a fixed incubation period (e.g., 90 minutes) at room temperature (endpoint read).[3]
-
Data Analysis: Calculate the rate of NADPH consumption for each well. Normalize the data to the "Positive Control" (100% activity) and "Blank" (0% activity). Plot the percentage of KMO activity against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a suitable dose-response curve.[3]
-
Cell-Based KMO Inhibition Assay
-
Objective: To assess the potency of this compound in a cellular context.[1]
-
Methodology:
-
Cell Lines: HEK293 cells stably expressing human KMO or primary human hepatocytes with endogenous KMO activity.[1]
-
Procedure:
-
Plate cells in multi-well plates and allow them to adhere.[1]
-
Treat cells with a range of concentrations of this compound.[1]
-
Add L-kynurenine to the culture medium as a substrate.[1]
-
After a defined incubation period, collect the supernatant.[1]
-
Quantify the concentration of 3-hydroxykynurenine in the supernatant using a suitable analytical method, such as LC-MS/MS.[1]
-
-
In Vivo Rodent Model of Acute Pancreatitis
This protocol is a synthesis of methodologies described in the literature for inducing acute pancreatitis in rodent models to study the effects of therapeutic interventions like this compound.[2]
-
Animal Model:
-
Induction of Acute Pancreatitis:
-
Method: A common method is the retrograde infusion of sodium taurocholate into the biliopancreatic duct.[2]
-
Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).[2]
-
Perform a midline laparotomy to expose the duodenum and pancreas.[2]
-
Identify the common bile duct and temporarily occlude the hepatic end with a micro-clamp.[2]
-
Cannulate the biliopancreatic duct via the duodenum.[2]
-
Infuse a solution of sodium taurocholate (e.g., 5% in sterile saline) at a slow and controlled rate.[2]
-
After infusion, remove the cannula and the clamp.[2]
-
Close the abdominal incision in layers.[2]
-
Provide post-operative analgesia and fluid resuscitation.[2]
-
-
-
This compound Administration:
-
Pharmacodynamics: Measure plasma levels of tryptophan and its metabolites (kynurenine, kynurenic acid, 3-hydroxykynurenine).[1]
-
Efficacy: Perform histological analysis of the pancreas, lung, and kidney to assess tissue injury and inflammation. Neutrophil infiltration can also be quantified.[1]
Quantification of Kynurenine Pathway Metabolites using LC-MS/MS
-
Objective: To simultaneously quantify multiple kynurenine pathway metabolites in biological samples (e.g., plasma).[12]
-
Methodology:
-
Sample Preparation:
-
Chromatographic Separation:
-
Utilize a liquid chromatography system with a suitable column (e.g., a reversed-phase C18 column) to separate the metabolites.[2]
-
-
Mass Spectrometry Detection:
-
Data Analysis:
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
GSK180 and Tryptophan Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of GSK180, a potent and selective inhibitor of Kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. This compound serves as an invaluable tool for investigating the therapeutic potential of KMO inhibition in a variety of disease models, particularly those with an inflammatory component. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its characterization, and visualizes its impact on the kynurenine (B1673888) pathway and associated experimental workflows.
Core Mechanism of Action
This compound is a selective, competitive, and potent inhibitor of Kynurenine-3-monooxygenase (KMO), a flavin-dependent enzyme located on the outer mitochondrial membrane.[1] KMO is a pivotal enzyme in the kynurenine pathway, which is the primary route for tryptophan catabolism in mammals.[2][3] This pathway is integral to immune regulation and the production of neuroactive and immunomodulatory metabolites.[1][4]
KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[1][2] The inhibition of KMO by this compound is competitive with respect to the enzyme's natural substrate, L-kynurenine.[2][5] By blocking KMO, this compound effectively redirects the kynurenine pathway. This inhibition leads to a decrease in the production of downstream metabolites, including the potentially neurotoxic 3-HK and quinolinic acid (QUIN).[2][6][7] Concurrently, the inhibition causes an accumulation of the upstream substrate, kynurenine.[2] This accumulated kynurenine can then be metabolized by kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA), a metabolite with known neuroprotective properties.[2][7]
The modulation of this pathway by this compound has demonstrated therapeutic potential in conditions associated with inflammation and altered tryptophan metabolism, such as acute pancreatitis.[1][2][8]
Quantitative Data
The inhibitory potency of this compound has been characterized across various in vitro and in vivo systems.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay System | Target | Species | IC50 | Reference |
| Biochemical Assay | KMO | Human | ~6 nM | [9][10] |
| Cell-Based Assay | KMO | (unspecified) | 2 µM | [6] |
| Cell-Based Assay | Endogenous KMO | Primary Human Hepatocytes | 2.6 µM | [5][6][10] |
| Cell-Based Assay | KMO | Rat | 7 µM | [9][10] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in a Rat Model
Following a single intravenous bolus of this compound, rapid and significant changes in plasma concentrations of kynurenine and kynurenic acid were observed.
| Time Post-Dose (hours) | Plasma Kynurenine (µM) | Plasma Kynurenic Acid (µM) | Reference |
| 0 | ~1.5 | ~0.05 | [6] |
| 0.5 | ~10 | ~0.4 | [6] |
| 1 | ~12 | ~0.5 | [6] |
| 2 | ~10 | ~0.4 | [6] |
| 4 | ~4 | ~0.2 | [6] |
| 8 | ~2 | ~0.1 | [6] |
Note: The data in this table are estimations derived from graphical representations in the cited literature.[6]
Signaling and Metabolic Pathways
The primary effect of this compound is the direct inhibition of the KMO enzyme within the kynurenine pathway of tryptophan metabolism. This leads to a redirection of kynurenine metabolism, away from the production of 3-HK and towards the formation of KYNA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
The Role of GSK180 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK180, a potent and selective inhibitor of Kynurenine-3-Monooxygenase (KMO), and its role in the context of neuroinflammation. This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its evaluation, and situates its function within the broader landscape of neuroinflammatory signaling pathways, with a particular focus on the NLRP3 inflammasome.
Introduction to Neuroinflammation and the Kynurenine (B1673888) Pathway
Neuroinflammation is a critical process in the central nervous system (CNS) that, while essential for defense against pathogens and injury, can become dysregulated and contribute to the pathology of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] A key metabolic pathway implicated in the modulation of neuroinflammation is the kynurenine pathway, the primary route of tryptophan catabolism.[3] Dysregulation of this pathway can lead to an imbalance between neurotoxic and neuroprotective metabolites.[4] One of the pivotal enzymes in this pathway, Kynurenine-3-Monooxygenase (KMO), represents a promising therapeutic target for mitigating neuroinflammation.[4][5] Inhibition of KMO can shift the kynurenine pathway towards the production of the neuroprotective metabolite kynurenic acid (KYNA) and away from the neurotoxic 3-hydroxykynurenine (3-HK) and its downstream product, quinolinic acid (QUIN).[4]
This compound: A Selective Kynurenine-3-Monooxygenase Inhibitor
This compound is a potent and selective inhibitor of KMO that has been investigated for its therapeutic potential in conditions with an inflammatory component.[4][6][7] By targeting KMO, this compound offers a promising strategy for modulating the kynurenine pathway and thereby exerting anti-inflammatory and neuroprotective effects.
Mechanism of Action
This compound acts as a competitive inhibitor of KMO, binding to the active site of the enzyme and preventing the hydroxylation of kynurenine to 3-HK.[4][6] This inhibition effectively blocks the branch of the kynurenine pathway that leads to the production of the neurotoxic metabolites 3-HK and QUIN.[4] Consequently, kynurenine is shunted towards the alternative branch of the pathway, leading to an increased synthesis of the neuroprotective metabolite kynurenic acid (KYNA).[4][5] KYNA is known to antagonize ionotropic glutamate (B1630785) receptors, which can protect neurons from excitotoxicity.[4]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound from biochemical and cell-based assays, as well as pharmacokinetic studies in rats.
| Parameter | Species/System | Value | Reference |
| IC50 (Biochemical Assay) | Human KMO | ~6 nM | [4] |
| IC50 (Cell-based Assay) | Human KMO (HEK293 cells) | 2.0 µM | [4] |
| Primary Human Hepatocytes | 2.6 µM | [4] | |
| Rat KMO (HEK293 cells) | 7 µM | [4] | |
| Pharmacokinetics (Rat) | Route of Administration | Intravenous (IV) bolus | [4] |
| Dose | 24 mg/kg bolus followed by 5.5 mg/kg/hour infusion | [4] | |
| Resulting Plasma Level | ~600 µM | [4] |
Signaling Pathway: Kynurenine Pathway Modulation by this compound
This compound inhibits KMO, shifting the kynurenine pathway towards neuroprotective KYNA production.
Experimental Protocols for Evaluating this compound
In Vitro Neuroprotection Assay Against 3-Hydroxykynurenine (3-HK) Toxicity
This protocol assesses the neuroprotective effects of this compound against toxicity induced by the neurotoxic metabolite 3-HK in primary neuronal cultures.[4]
Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well culture plates
-
This compound (stock solution in DMSO)
-
3-Hydroxykynurenine (3-HK)
-
Cell viability assay kit (e.g., MTT, LDH)
Procedure:
-
Neuronal Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates and culture in supplemented Neurobasal medium at 37°C in a humidified 5% CO2 incubator for 7-10 days to allow for maturation.[4]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Pre-treat the mature neuronal cultures with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO only).[4]
-
Induction of Neurotoxicity: Prepare a fresh solution of 3-HK in culture medium. After the 24-hour pre-treatment with this compound, add 3-HK to the wells at a final concentration known to induce neurotoxicity. Include control wells with no 3-HK treatment.[4]
-
Incubation: Incubate the plates for an additional 24 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
Assessment of Cell Viability: Measure cell viability using a suitable assay according to the manufacturer's instructions. Read the absorbance or fluorescence on a plate reader.[4]
-
Data Analysis: Normalize the viability data to the untreated control wells (100% viability). Plot the cell viability against the concentration of this compound to determine the neuroprotective effect.[4]
In Vivo Model of Acute Pancreatitis in Rats
This protocol describes the therapeutic administration of this compound in a rat model of acute pancreatitis to assess its protective effects against multiple organ failure.[6]
Animal Model:
-
Male Wistar rats.
-
Acute pancreatitis is induced by retrograde infusion of sodium taurocholate into the biliopancreatic duct.[6]
This compound Administration:
-
This compound is administered as an intravenous bolus followed by a continuous infusion.[6]
-
For example, a 24 mg/kg bolus followed by a 5.5 mg/kg/hour infusion.[4][6]
Outcome Measures:
-
Biochemical Analysis: Measurement of plasma levels of kynurenine pathway metabolites (kynurenine, KYNA, 3-HK) to confirm target engagement.[6]
-
Histopathology: Histological examination of pancreas, lung, kidney, and liver to assess tissue injury and inflammation.[6]
-
Inflammatory Markers: Measurement of markers such as myeloperoxidase (MPO) for neutrophil infiltration in tissues.[6]
Key Findings:
-
Treatment with this compound resulted in rapid changes in kynurenine pathway metabolites in vivo.[6]
-
This compound afforded therapeutic protection against lung, liver, and kidney injury during experimental acute pancreatitis in rats.[6]
Experimental Workflow: In Vivo Evaluation of this compound
Workflow for assessing the in vivo efficacy of this compound in a rat model of acute pancreatitis.
The Broader Context of Neuroinflammation: The NLRP3 Inflammasome
While this compound's primary mechanism of action is through the modulation of the kynurenine pathway, its anti-inflammatory effects are relevant to the broader landscape of neuroinflammation, which is often driven by the activation of inflammasomes. The NLRP3 inflammasome is a key multiprotein complex of the innate immune system that plays a central role in orchestrating inflammatory responses in the CNS.[8][9]
NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that activate pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18.[8][10][11]
-
Activation (Signal 2): A variety of stimuli, including extracellular ATP acting on the P2X7 receptor, reactive oxygen species (ROS), and lysosomal damage, can trigger the assembly of the NLRP3 inflammasome.[12][13] This assembly leads to the activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their active, mature forms.[10] Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death called pyroptosis.[8][14]
Signaling Pathway: NLRP3 Inflammasome Activation
The two-signal model of NLRP3 inflammasome activation, a key driver of neuroinflammation.
Conclusion
This compound represents a promising therapeutic agent for neuroinflammatory and neurodegenerative diseases through its potent and selective inhibition of KMO. By modulating the kynurenine pathway, this compound can decrease the production of neurotoxic metabolites while increasing the levels of the neuroprotective kynurenic acid. The preclinical data from both in vitro and in vivo models demonstrate its potential to mitigate inflammation and protect against tissue damage. While the direct mechanism of this compound is on the kynurenine pathway, its anti-inflammatory effects are highly relevant in the context of broader neuroinflammatory processes, such as those mediated by the NLRP3 inflammasome. Further research into KMO inhibitors like this compound is warranted to explore their full therapeutic potential for a range of debilitating neurological disorders.
References
- 1. Astrocytic and microglial cells as the modulators of neuroinflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Involvement of Kynurenine Pathway in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inflammation control and improvement of cognitive function in COVID-19 infections: is there a role for kynurenine 3-monooxygenase inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Gsk180: A Technical Guide to its Therapeutic Potential as a Kynurenine-3-Monooxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial studies on the therapeutic potential of Gsk180, a potent and selective inhibitor of Kynurenine-3-Monooxygenase (KMO). This compound serves as a critical tool for investigating the roles of the kynurenine (B1673888) pathway in various disease models.[1] This document details the core mechanism of action, quantitative data on its inhibitory activity, key experimental protocols, and visualizations of its impact on the kynurenine pathway.
Core Mechanism of Action
This compound is a selective and competitive inhibitor of Kynurenine-3-Monooxygenase (KMO), a pivotal enzyme in the tryptophan metabolism pathway.[2][3] KMO is located on the outer mitochondrial membrane and catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[4][5] This pathway is integral to immune regulation and the production of neuroactive metabolites.[2]
By competitively inhibiting KMO with respect to its substrate kynurenine, this compound effectively blocks the production of 3-HK and downstream metabolites, such as the neurotoxic quinolinic acid.[2][3][5] This inhibition leads to an accumulation of L-kynurenine, which is then preferentially metabolized by kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA), a metabolite with neuroprotective properties.[2][6] This modulation of the kynurenine pathway forms the basis of this compound's therapeutic potential, particularly in inflammatory conditions like acute pancreatitis.[2][4]
Data Presentation
The following tables summarize the key quantitative data from initial preclinical studies of this compound.
Table 1: In Vitro and In-Cell Inhibitory Activity of this compound
| Assay Type | Target | Species | IC50 |
| Enzyme Assay | Kynurenine-3-monooxygenase (KMO) | - | ~6 nM[2] |
| Cell-Based Assay | Endogenous KMO in HEK293 cells | Human | 2.0 µM[2] |
| Cell-Based Assay | Endogenous KMO in primary hepatocytes | Human | 2.6 µM[2][7] |
| Cell-Based Assay | Endogenous KMO | Rat | 7 µM[2][8] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats (27 mg/kg i.v. dose)
| Parameter | Value |
| Volume of distribution (Vdss) | 0.14 L/kg[2] |
| Plasma clearance (Clp) | 0.45 ml/min/kg[2] |
| Half-life (t1/2) | 3 hours[2] |
| Free fraction in plasma | 7.7%[2] |
Table 3: In Vivo Pharmacodynamic Effects of this compound in Rats
| Metabolite | Effect |
| Plasma Kynurenine | Increased[2] |
| Plasma Kynurenic Acid | Increased[2] |
| Plasma 3-Hydroxykynurenine | Decreased[2] |
| Plasma Tryptophan | Decreased[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
KMO Enzyme Inhibition Assay
Objective: To determine the in vitro potency of this compound against isolated KMO.
Methodology: A common method is a stopped fluorescence assay or a spectrophotometric assay monitoring NADPH consumption.[2][6]
-
Enzyme Source: Lysates from insect cells expressing human KMO can be utilized.[2]
-
Substrates: L-kynurenine and the cofactor NADPH are used.[2]
-
Procedure:
-
The enzyme is incubated with varying concentrations of this compound.[2]
-
The reaction is initiated by the addition of L-kynurenine and NADPH.[2]
-
The reaction proceeds for a defined period at a controlled temperature (e.g., 37°C).[2]
-
The reaction is terminated, for example, by adding a strong acid.[2]
-
The formation of 3-hydroxykynurenine or the consumption of NADPH (measured by the decrease in absorbance at 340 nm) is quantified.[2][6]
-
-
Data Analysis: IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[2]
Cell-Based KMO Inhibition Assay
Objective: To assess the potency of this compound in a cellular context.
Methodology:
-
Cell Lines: HEK293 cells stably expressing human KMO or primary human hepatocytes with endogenous KMO activity are used.[2]
-
Procedure:
-
Cells are plated in multi-well plates.[2]
-
Cells are treated with a range of this compound concentrations.[2]
-
L-kynurenine is added to the culture medium as a substrate.[2]
-
After a defined incubation period, the supernatant is collected.[2]
-
The concentration of 3-hydroxykynurenine in the supernatant is quantified using LC-MS/MS.[2]
-
In Vivo Rodent Model of Acute Pancreatitis
Objective: To evaluate the therapeutic efficacy of this compound in a disease model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[5]
-
Induction of Acute Pancreatitis: A standard method is the retrograde infusion of sodium taurocholate into the biliopancreatic duct.[5]
-
This compound Administration:
-
Pharmacodynamics: Plasma levels of tryptophan and its metabolites are measured at various time points.[2]
-
Efficacy Assessment: Histological analysis of the pancreas, lung, and kidney is performed to assess tissue injury and inflammation. Neutrophil infiltration can also be quantified.[2][9]
Mandatory Visualization
Signaling Pathway
Caption: this compound inhibits KMO, altering the kynurenine pathway.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Logical Relationship
Caption: Therapeutic rationale for KMO inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
GSK180 and its Impact on Neuroprotective Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK180 is a potent and selective inhibitor of Kynurenine-3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. By competitively inhibiting KMO, this compound effectively redirects the kynurenine (B1673888) pathway, leading to a significant increase in the neuroprotective metabolite, kynurenic acid (KYNA), while concurrently reducing the production of neurotoxic downstream metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[1][2][3] This targeted modulation of the kynurenine pathway presents a promising therapeutic strategy for a range of neurological and inflammatory disorders where pathway dysregulation is a key pathological feature. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.
Core Mechanism of Action: Shifting the Balance of the Kynurenine Pathway
The primary mechanism of action of this compound is the competitive inhibition of Kynurenine-3-Monooxygenase (KMO).[4] KMO is a pivotal enzyme that hydroxylates kynurenine to form 3-hydroxykynurenine, a precursor to the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid.[5] By blocking this step, this compound causes an accumulation of kynurenine.[6] This accumulated kynurenine is then preferentially metabolized by kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA).[6] KYNA is a known neuroprotectant due to its ability to antagonize ionotropic glutamate (B1630785) receptors, including the NMDA receptor, and the alpha-7 nicotinic acetylcholine (B1216132) receptor.[5] The net effect of KMO inhibition by this compound is therefore a shift away from the production of neurotoxic metabolites and towards the synthesis of the neuroprotective KYNA.[2][5]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been characterized in various in vitro systems, and its pharmacodynamic effects have been demonstrated in vivo.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay System | Target | Species | IC50 | Reference |
| Biochemical Assay | KMO | Human | ~6 nM | [3][4] |
| Cell-Based Assay | Endogenous KMO | Primary Human Hepatocytes | 2.6 µM | [3][4] |
| Cell-Based Assay | KMO | Rat | 7 µM | [3] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats
Following a single intravenous bolus of this compound.
| Time Post-Dose (hours) | Plasma Kynurenine (µM) | Plasma Kynurenic Acid (µM) |
| 0 | ~1.5 | ~0.05 |
| 0.5 | ~10 | ~0.4 |
| 1 | ~12 | ~0.5 |
| 2 | ~10 | ~0.4 |
| 4 | ~4 | ~0.2 |
| 8 | ~2 | ~0.1 |
Note: Data are estimations derived from graphical representations in Mole DJ, et al. Nat Med. 2016.[1]
Signaling Pathway and Experimental Workflow
Signaling Pathway
The following diagram illustrates the effect of this compound on the kynurenine pathway of tryptophan metabolism.
Experimental Workflow
The following diagram outlines a typical in vivo experimental workflow to evaluate the effects of this compound.
References
- 1. Kynurenine pathway, NAD+ synthesis, and mitochondrial function: targeting tryptophan metabolism to promote longevity and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine 3-monooxygenase limits de novo NAD+ synthesis through dietary tryptophan in renal proximal tubule epithelial cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Gsk180: A Technical Guide to its In Vitro Function as a Kynurenine-3-Monooxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro function of Gsk180, a potent and selective inhibitor of Kynurenine-3-Monooxygenase (KMO). This compound serves as a critical research tool for investigating the therapeutic potential of KMO inhibition. This document details its core mechanism of action, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its characterization, and visualizes its impact on the kynurenine (B1673888) pathway.
Core Mechanism of Action
This compound is a selective and competitive inhibitor of Kynurenine-3-Monooxygenase (KMO), a pivotal flavin-dependent enzyme located on the outer mitochondrial membrane.[1][2] KMO catalyzes a critical step in the kynurenine pathway, the primary route for tryptophan catabolism, by hydroxylating L-kynurenine to 3-hydroxykynurenine (3-HK).[1][3][4] The downstream metabolites of 3-HK, such as quinolinic acid, can be neurotoxic.[3][5]
This compound's inhibition is competitive with respect to the enzyme's natural substrate, kynurenine.[4][6][7] By binding to the active site of KMO, this compound blocks the production of 3-HK.[3][6] This blockade effectively redirects the pathway, causing an accumulation of the upstream substrate, kynurenine.[2][6] The accumulated kynurenine can then be metabolized by kynurenine aminotransferases (KATs) to form kynurenic acid, a metabolite known for its neuroprotective properties.[1][6] This modulation of the kynurenine pathway is the basis for the therapeutic interest in this compound, particularly in conditions associated with inflammation and altered tryptophan metabolism, such as acute pancreatitis.[1][4][6]
Data Presentation: In Vitro Inhibitory Activity
The inhibitory potency of this compound has been quantified across various in vitro systems. The following table summarizes the key half-maximal inhibitory concentration (IC₅₀) values.
| Assay Type | Target | Species | IC₅₀ |
| Enzyme Assay | Recombinant KMO | Human | ~6 nM[1][2][6][7][8][9] |
| Cell-Based Assay | KMO in HEK293 cells | Human | 2.0 µM[1][3][4][6][7] |
| Cell-Based Assay | Endogenous KMO in primary hepatocytes | Human | 2.6 µM[1][3][4][6][7][8][9] |
| Cell-Based Assay | KMO in HEK293 cells | Rat | 7 µM[1][6][8][9] |
Note: The observed difference in potency between the isolated enzyme and cell-based assays is attributed to the low passive permeability of this compound across cell membranes, which requires higher extracellular concentrations to achieve effective intracellular inhibition.[1]
Mandatory Visualization
// Nodes Tryptophan [label="Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; Kynurenine [label="L-Kynurenine", fillcolor="#F1F3F4", fontcolor="#202124"]; KMO [label="KMO\n(Kynurenine-3-Monooxygenase)", fillcolor="#FFFFFF", shape=rectangle, color="#4285F4", penwidth=2]; ThreeHK [label="3-Hydroxykynurenine\n(3-HK)", fillcolor="#F1F3F4", fontcolor="#202124"]; QuinolinicAcid [label="Quinolinic Acid\n(Neurotoxic)", fillcolor="#F1F3F4", fontcolor="#202124"]; KATs [label="KATs", fillcolor="#FFFFFF", shape=rectangle, color="#34A853", penwidth=2]; KynurenicAcid [label="Kynurenic Acid\n(Neuroprotective)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Tryptophan -> Kynurenine [label="Multiple Steps"]; Kynurenine -> KMO [dir=none]; KMO -> ThreeHK [label="Hydroxylation"]; ThreeHK -> QuinolinicAcid [label="Metabolic Cascade"]; Kynurenine -> KATs [dir=none]; KATs -> KynurenicAcid [label="Transamination"]; this compound -> KMO [arrowhead=tee, color="#EA4335", label=" Inhibition", fontcolor="#EA4335"];
// Invisible edges for alignment {rank=same; KMO; KATs;} }
Caption: Mechanism of this compound in the kynurenine pathway.
Caption: A typical workflow for characterizing this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of this compound. The following protocols are synthesized from established methods.[1][6][10]
KMO Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC₅₀) of this compound against isolated KMO enzyme.
Principle: This assay measures the activity of recombinant KMO by monitoring the consumption of the cofactor NADPH, which is directly proportional to the formation of 3-hydroxykynurenine. The decrease in NADPH is quantified by measuring the absorbance at 340 nm.[1][10]
Materials:
-
Recombinant human KMO enzyme (e.g., from insect cell lysates)[6]
-
KMO Assay Buffer
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
This compound (test compound) dissolved in DMSO
-
UV-transparent 96-well or 384-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of KMO assay buffer, L-Kynurenine, and NADPH. A typical reaction mixture will have final concentrations of approximately 10 µM for kynurenine and 200 µM for NADPH.[4]
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer.
-
Assay Setup: Add the diluted KMO enzyme to the appropriate wells of the microplate. Add the diluted this compound solutions or vehicle (DMSO) to the respective wells.
-
Pre-incubation: Pre-incubate the plate at room temperature (e.g., for 15 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mixture (L-Kynurenine and NADPH) to all wells.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time (kinetic read) or after a fixed incubation period (e.g., 90 minutes) at room temperature (endpoint read).[1]
-
Data Analysis: Calculate the rate of NADPH consumption for each well. Normalize the data relative to positive (enzyme + vehicle) and negative (no enzyme) controls. Plot the percentage of KMO activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6]
Cell-Based KMO Inhibition Assay
Objective: To assess the potency of this compound in a cellular context where factors like cell permeability are taken into account.
Principle: A cell line stably expressing KMO (or a primary cell line with endogenous activity) is treated with the inhibitor. The ability of the cells to convert exogenously added kynurenine to 3-hydroxykynurenine is then measured, typically via LC-MS/MS analysis of the supernatant or cell lysate.[6][10]
Materials:
-
Cell Lines: HEK293 cells stably expressing human KMO or primary human hepatocytes.[6]
-
Cell culture medium and reagents
-
Multi-well cell culture plates
-
This compound
-
L-Kynurenine
-
LC-MS/MS system
Procedure:
-
Cell Plating: Plate the cells in multi-well plates and allow them to adhere and grow.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24-48 hours).[9]
-
Substrate Addition: Add L-kynurenine to the culture medium as a substrate.[6]
-
Incubation: Incubate for a defined period (e.g., 4-6 hours) to allow for substrate conversion.[9]
-
Sample Collection: Collect the cell culture supernatant.[6]
-
Quantification: Quantify the concentration of 3-hydroxykynurenine in the supernatant using a validated LC-MS/MS method.[6]
-
Data Analysis: Determine the IC₅₀ value by plotting the concentration of 3-hydroxykynurenine against the this compound concentration and fitting the dose-response curve.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: GSK180 for In Vitro Enzyme Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GSK180 is a potent and selective, competitive inhibitor of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway.[1][2] KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxic metabolite quinolinic acid.[1][3] Inhibition of KMO by this compound presents a promising therapeutic strategy for a variety of disorders, including neurodegenerative diseases, certain cancers, and acute pancreatitis, by shifting the metabolic flux away from the production of potentially neurotoxic downstream metabolites and towards the formation of the neuroprotective kynurenic acid.[1] This document provides detailed protocols for in vitro enzyme inhibition assays to determine the potency of this compound.
Quantitative Data
The inhibitory activity of this compound against KMO has been determined in various in vitro systems. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target/System | Assay Type | Species | IC50 Value | Reference |
| KMO (isolated) | Enzyme Assay | Human | ~6 nM | [1][2] |
| Endogenous KMO | Cell-based Assay (HEK293 cells) | Human | 2.0 µM | [1][4] |
| Endogenous KMO | Cell-based Assay (Primary Hepatocytes) | Human | 2.6 µM | [1][2] |
| Endogenous KMO | Cell-based Assay | Rat | 7 µM | [1][4] |
| KMO | Enzyme Assay | P. fluorescens | 500 nM | [1] |
Note: The difference in potency between isolated enzyme and cell-based assays is attributed to the low passive permeability of this compound across cell membranes, which necessitates higher extracellular concentrations to achieve intracellular efficacy.[1][5]
Experimental Protocols
In Vitro KMO Inhibition Assay (Enzyme-based)
This protocol outlines a generalized procedure to determine the IC50 value of this compound against recombinant human KMO.
Principle: The activity of KMO is measured by monitoring the consumption of the cofactor NADPH, which is directly proportional to the formation of 3-hydroxykynurenine. The decrease in NADPH is quantified by measuring the absorbance at 340 nm.[1][6]
Materials:
-
Recombinant human KMO enzyme
-
KMO Assay Buffer (e.g., 3X buffer to be diluted to 1X)[1]
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
DMSO (for dissolving this compound)
-
96-well or 384-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Add 1X KMO Assay Buffer to the "Blank" wells.[6]
-
Add the diluted this compound solutions to the appropriate wells of the microplate.
-
Add a vehicle control (e.g., DMSO) to the "Positive Control" wells.
-
Add the diluted KMO enzyme to all wells except the "Blank" wells.
-
Pre-incubate the plate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each well.
-
Normalize the data to the "Positive Control" (100% activity) and "Blank" (0% activity).
-
Plot the percentage of KMO activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.[1]
-
Visualizations
Signaling Pathway
Caption: The Kynurenine Pathway and the inhibitory action of this compound on KMO.
Experimental Workflow
Caption: Workflow for the in vitro KMO enzyme inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for GSK180 in HEK293 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK180 is a potent and selective inhibitor of Kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway.[1][2] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine, a key step in the pathway that can lead to the production of neurotoxic metabolites.[3] Inhibition of KMO by this compound presents a promising therapeutic strategy for a variety of disorders, including neurodegenerative diseases and acute pancreatitis.[4][5] These application notes provide detailed protocols for the use of this compound in HEK293 cell culture, a common cell line for in vitro studies.
Mechanism of Action
This compound functions as a competitive inhibitor of KMO with respect to its substrate, L-kynurenine.[1][4] This means that this compound binds to the active site of the KMO enzyme, thereby preventing the binding and subsequent hydroxylation of L-kynurenine. The inhibitory effect of this compound is therefore dependent on the concentration of L-kynurenine.
Quantitative Data
The inhibitory activity of this compound against KMO has been characterized in various assay formats. The following table summarizes key quantitative data for easy comparison.
| Target/System | Assay Type | IC50 Value | Reference |
| Human KMO (isolated) | Enzyme Assay | ~6 nM | [4] |
| Human KMO (in HEK293 cells) | Cell-based Assay | 2.0 µM | [4] |
| Human Primary Hepatocytes | Endogenous KMO Activity | 2.6 µM | [4] |
| Rat KMO (in HEK293 cells) | Cell-based Assay | 7 µM | [4] |
Note: The difference in potency between the isolated enzyme and cell-based assays is attributed to the low passive permeability of this compound across cell membranes, which necessitates higher extracellular concentrations to achieve effective intracellular inhibition.[4]
Signaling Pathway
The diagram below illustrates the kynurenine (B1673888) pathway and the central role of KMO, which is the target of this compound.
Experimental Protocols
General Cell Culture of HEK293 Cells
HEK293 cells, and particularly those stably overexpressing human KMO, are a valuable tool for studying the effects of this compound.
Materials:
-
HEK293 cells (or HEK293 cells stably expressing human KMO)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and then neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension, resuspend the cell pellet in fresh medium, and seed new culture flasks at the desired density.
Protocol 1: Cell-Based KMO Inhibition Assay in HEK293 Cells
This protocol is designed to determine the IC50 of this compound in a cellular context.
Materials:
-
HEK293 cells stably expressing human KMO
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
L-Kynurenine
-
96-well cell culture plates
-
LC-MS/MS system for metabolite analysis
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed HEK293-KMO cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay. Allow the cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 0.01 µM to 100 µM. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Substrate Addition: Add L-Kynurenine to each well to a final concentration of 10-50 µM.
-
Incubation: Incubate the plate for an additional 2-4 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatant for analysis.
-
Metabolite Quantification: Analyze the concentration of 3-hydroxykynurenine in the supernatant using a validated LC-MS/MS method.[6][7]
-
Data Analysis: Plot the concentration of 3-hydroxykynurenine against the log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is to assess the potential cytotoxic effects of this compound on HEK293 cells.
Materials:
-
HEK293 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM to 100 µM). Include a vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C.
-
MTS Addition: At each time point, add 20 µL of MTS reagent to each well.[5][8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Protocol 3: Western Blot Analysis of KMO Expression
This protocol can be used to confirm the expression of KMO in HEK293 cells, particularly in stably transfected cell lines.
Materials:
-
HEK293 cell lysates (from control and KMO-overexpressing cells)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against KMO
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the HEK293 cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-KMO antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Selectivity and Off-Target Effects
This compound has been shown to be highly selective for KMO. It exhibits negligible activity against other enzymes in the tryptophan metabolic pathway and has been tested against a panel of over 50 other unrelated proteins without significant inhibitory effects.[1] However, as with any small molecule inhibitor, it is crucial to consider potential off-target effects, especially when using high concentrations.[9] Researchers should interpret their results with caution and consider appropriate control experiments.
Conclusion
This compound is a valuable research tool for investigating the role of KMO in the kynurenine pathway. The protocols provided here offer a framework for utilizing this compound in HEK293 cell culture to study its inhibitory effects and cellular consequences. Careful experimental design and data analysis are essential for obtaining reliable and reproducible results.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK180 in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK180 is a potent and selective inhibitor of Kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[1][2] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxic metabolite quinolinic acid.[3] By inhibiting KMO, this compound redirects the kynurenine (B1673888) pathway, leading to a decrease in the production of downstream metabolites and an accumulation of the neuroprotective kynurenic acid.[1][3] In primary human hepatocytes, which express endogenous KMO activity, this compound serves as a valuable research tool to investigate the roles of the kynurenine pathway in liver physiology and pathology.[1][4][5]
Mechanism of Action in Primary Human Hepatocytes
This compound acts as a selective and competitive inhibitor of KMO with respect to its substrate, L-kynurenine.[1][5] This inhibition has been demonstrated to be effective in primary human hepatocytes, making it a suitable tool for studying the downstream effects of KMO modulation in a physiologically relevant in vitro model.[1][4][5]
Data Presentation
Quantitative Data Summary
| Parameter | Cell Type | Value | Reference |
| In Vitro Inhibitory Activity | |||
| IC50 (Endogenous KMO) | Primary Human Hepatocytes | 2.6 µM | [1][4][5] |
| IC50 (Human KMO, cell-based assay) | HEK293 cells | 2.0 µM | [1][4] |
| IC50 (Human KMO, enzyme assay) | Insect cell lysates | ~6 nM | [2] |
| Pharmacokinetics (in vivo, rat model) | |||
| Microsomal Metabolic Stability (Clearance) | Human liver microsomes | <0.5 ml/min/g | [4][6] |
Application in Lipid Metabolism Research
While direct studies on the effects of this compound on lipid metabolism in primary human hepatocytes are limited, the modulation of the kynurenine pathway is known to influence metabolic processes in the liver. The kynurenine pathway is implicated in the regulation of liver lipid metabolism, inflammation, and fibrosis.[2] In conditions like metabolic dysfunction-associated steatotic liver disease, this pathway can regulate fatty acid metabolism.[2] Furthermore, some studies have shown a positive correlation between mitochondrial fatty acid oxidation and kynurenine pathway metabolites.[2]
Researchers can utilize this compound in primary human hepatocytes to investigate:
-
The impact of KMO inhibition on fatty acid synthesis, oxidation, and storage.
-
Changes in the expression of genes and proteins involved in lipid homeostasis.
-
The interplay between the kynurenine pathway and lipid droplet formation.
Toxicity Profile in Primary Human Hepatocytes
Specific cytotoxicity studies of this compound in primary human hepatocytes are not extensively documented in the public domain. However, existing data suggests a favorable preliminary safety profile. This compound exhibits high microsomal metabolic stability in human liver tissue, which may indicate a lower potential for metabolism-induced toxicity.[4][6] In a rat model of acute pancreatitis, administration of this compound was shown to be protective against liver injury, suggesting a potential hepatoprotective role in inflammatory contexts.[1]
Key research questions to address using this compound in primary human hepatocytes include:
-
Determination of the cytotoxic concentration (CC50) over various time points.
-
Assessment of markers for apoptosis and necrosis.
-
Evaluation of mitochondrial function and oxidative stress.
Experimental Protocols
Cell-Based KMO Inhibition Assay in Primary Human Hepatocytes
Objective: To determine the potency of this compound in inhibiting endogenous KMO activity in primary human hepatocytes.
Methodology:
-
Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated multi-well plates and allow them to adhere and form a monolayer.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for a predetermined incubation period.
-
Substrate Addition: Add L-kynurenine to the culture medium as a substrate for KMO.
-
Sample Collection: After a defined incubation period, collect the cell culture supernatant.
-
Metabolite Quantification: Quantify the concentration of the KMO product, 3-hydroxykynurenine, in the supernatant using a sensitive analytical method such as LC-MS/MS.
-
Data Analysis: Plot the concentration of 3-hydroxykynurenine against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
Objective: To measure the changes in kynurenine pathway metabolites in primary human hepatocytes following treatment with this compound.
Methodology:
-
Sample Preparation (Cell Lysates or Supernatants):
-
For supernatants, collect the media and centrifuge to remove any cell debris.
-
For cell lysates, wash the cells with PBS, scrape them into a suitable solvent (e.g., methanol), and homogenize.
-
Add an internal standard solution containing deuterated analogues of the target metabolites.
-
Precipitate proteins by adding a solvent like methanol (B129727) or acetonitrile (B52724), followed by vortexing and centrifugation.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reversed-phase column (e.g., C18) with a gradient elution using an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for each metabolite and internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis: Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
Visualizations
Caption: this compound inhibits KMO, blocking the conversion of Kynurenine to 3-HK.
Caption: Workflow for determining the IC50 of this compound in primary human hepatocytes.
Caption: Potential downstream consequences of KMO inhibition by this compound in hepatocytes.
References
- 1. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Kynurenine and Its Derivatives in Liver Diseases: Recent Advances and Future Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dysregulation of Lipid and Glucose Homeostasis in Hepatocyte-Specific SLC25A34 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted deletion of kynurenine 3-monooxygenase in mice: a new tool for studying kynurenine pathway metabolism in periphery and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GSK180 Animal Model of Acute Pancreatitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing GSK180, a potent and specific inhibitor of kynurenine-3-monooxygenase (KMO), in a preclinical rat model of acute pancreatitis (AP). The information is compiled from foundational studies demonstrating the therapeutic potential of KMO inhibition in mitigating the systemic complications of AP, particularly acute pancreatitis-multiple organ dysfunction syndrome (AP-MODS).
Introduction
Acute pancreatitis is a severe inflammatory condition of the pancreas that can lead to a systemic inflammatory response and multiple organ failure, with a mortality rate exceeding 20%.[1][2] Currently, there are no specific therapies to protect against AP-MODS.[1][2] The kynurenine (B1673888) pathway, the primary route of tryptophan metabolism, has been implicated in the pathogenesis of AP.[1][3] Kynurenine-3-monooxygenase (KMO) is a critical enzyme in this pathway, converting kynurenine to 3-hydroxykynurenine (3-HK), a metabolite associated with oxidative stress and apoptosis.[3][4] Inhibition of KMO presents a promising therapeutic strategy to reduce the production of 3-HK and ameliorate the severity of AP-induced organ damage.[3][4]
This compound is a selective and potent inhibitor of KMO.[4] In a rat model of acute pancreatitis, therapeutic administration of this compound has been shown to protect against lung, liver, and kidney injury.[3] These notes provide the necessary data and protocols to replicate and build upon these seminal findings.
Signaling Pathway: The Kynurenine Pathway in Acute Pancreatitis
The diagram below illustrates the central role of KMO in the kynurenine pathway of tryptophan metabolism and the mechanism of action for this compound. In acute pancreatitis, inflammation can upregulate this pathway, leading to an accumulation of the damaging metabolite 3-hydroxykynurenine. This compound competitively inhibits KMO, shunting the pathway towards the production of kynurenic acid.
Experimental Workflow
The following diagram outlines the typical experimental workflow for inducing acute pancreatitis in a rat model and administering this compound treatment.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies using this compound in a rat model of acute pancreatitis.
Table 1: this compound In Vitro Potency [4]
| Assay Type | Species | IC50 |
| KMO Enzyme Assay | - | ~6 nM |
| Cell-Based Assay | - | 2 µM |
| Primary Hepatocytes | Human | 2.6 µM |
Table 2: Effects of this compound on Organ Injury Markers in Rat AP Model [3]
| Parameter | Sham Control | Acute Pancreatitis (AP) | AP + this compound |
| Lung | |||
| Neutrophil Infiltration (MPO+ cells/10^6 pixels) | 97 ± 20 | 180 ± 21 | 105 ± 70 |
| Bronchoalveolar Lavage Protein (µg/mL) | 100 ± 10 | 400 ± 50 | 200 ± 30 |
| Krebs von den Lungen-6 (KL-6) (U/mL) | 1.0 ± 0.1 | 2.5 ± 0.3 | 1.5 ± 0.2 |
| Apoptosis (TUNEL+ cells/10^6 pixels) | 0 | 15 ± 3 | 5 ± 1 |
| Kidney | |||
| Serum Creatinine (µmol/L) | 20 ± 2 | 45 ± 5 | 25 ± 3 |
| Apoptosis (TUNEL+ cells/10^6 pixels) | 0 | 8 ± 2 | 2 ± 1 |
| Liver | |||
| Plasma Alanine Aminotransferase (ALT) (U/L) | 50 ± 10 | 700 ± 100 | 350 ± 50 |
Data are presented as mean ± s.e.m.
Table 3: Pancreatic Injury Scores in Rat AP Model [3]
| Group | Composite Histological Score |
| Sham Control | 0.5 ± 0.2 |
| Acute Pancreatitis (AP) | 6.5 ± 0.5 |
| AP + this compound | 6.0 ± 0.4 |
Note: The severity of pancreatic injury was not significantly different between the AP and AP + this compound groups, indicating this compound's primary effect is on systemic complications.[3]
Experimental Protocols
Animal Model: Sodium Taurocholate and Caerulein-Induced Acute Pancreatitis in Rats
This model induces a severe form of acute pancreatitis with features of necrosis and systemic inflammation.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)
-
5% (w/v) sodium taurocholate in sterile saline
-
Caerulein (50 µg/kg) in sterile saline
-
Surgical instruments for laparotomy
-
Infusion pump
Procedure:
-
Fast rats for 12 hours with free access to water.
-
Anesthetize the animal and perform a midline laparotomy to expose the pancreas and duodenum.
-
Identify the common bile duct and temporarily occlude it near the liver.
-
Cannulate the pancreatic duct via the duodenum.
-
Perform a retrograde intraductal injection of 100 µL of 5% sodium taurocholate.[3]
-
Following the infusion, administer an intraperitoneal bolus of caerulein.[3]
-
Close the abdominal incision in layers.
-
Provide post-operative analgesia as per institutional guidelines.
This compound Administration Protocol
This protocol is for the therapeutic administration of this compound after the induction of acute pancreatitis.
Materials:
-
This compound
-
Vehicle for solubilizing this compound (as per manufacturer's instructions)
-
Intravenous catheter
-
Infusion pump
Procedure:
-
One hour after the induction of acute pancreatitis, administer an intravenous (i.v.) bolus of this compound at a dose of 24 mg/kg.[3]
-
Immediately following the bolus, commence a continuous i.v. infusion of this compound at a rate of 5.5 mg/kg/hour.[3]
-
This regimen is designed to maintain stable plasma drug levels of approximately 600 µM.[3]
Assessment of Pancreatic and Systemic Injury
a. Serum Amylase:
-
Collect blood samples at desired time points (e.g., 6 hours post-induction).
-
Process blood to obtain serum.
-
Measure amylase activity using a commercially available assay kit.
b. Histological Analysis:
-
At the experimental endpoint, euthanize the animals and harvest the pancreas, lungs, and kidneys.
-
Fix tissues in 10% neutral buffered formalin.
-
Process tissues for paraffin (B1166041) embedding and sectioning.
-
Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) for morphological assessment.
-
Perform immunohistochemistry for markers of inflammation (e.g., MPO for neutrophils) and apoptosis (e.g., TUNEL assay).
c. Pancreatic Histological Scoring:
-
Evaluate H&E stained pancreatic sections for edema, inflammation, and necrosis.
-
Assign a score for each parameter based on a standardized scoring system (see table below).
-
The composite score is the sum of the individual scores.
Table 4: Simplified Histological Scoring Criteria for Acute Pancreatitis
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Edema | Absent | Interlobular | Intralobular | Widespread |
| Inflammation | Absent | Perivascular | Infiltrating lobules | Diffuse infiltration |
| Necrosis | Absent | <15% of acinar cells | 15-35% of acinar cells | >35% of acinar cells |
Conclusion
The this compound animal model of acute pancreatitis provides a robust platform for investigating the therapeutic potential of KMO inhibition in mitigating the severe systemic complications of this disease. The protocols and data presented here offer a foundation for researchers to explore the mechanisms of KMO-mediated organ protection and to evaluate novel therapeutic strategies for acute pancreatitis.
References
- 1. A simple taurocholate-induced model of severe acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deep Learning-Based Histological Scoring of Cerulein-Induced Acute Pancreatitis Rat Model | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Application Notes and Protocols for GSK180 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of GSK180, a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO), in mouse models. The following protocols and data are intended to facilitate research into the therapeutic potential of KMO inhibition in various disease contexts.
Mechanism of Action
This compound is a selective and competitive inhibitor of KMO, a critical enzyme in the tryptophan metabolism pathway.[1][2][3] KMO catalyzes the conversion of kynurenine (B1673888) to 3-hydroxykynurenine (3-HK). By inhibiting KMO, this compound effectively modulates the kynurenine pathway, leading to a decrease in the production of downstream metabolites, such as the neurotoxic 3-HK and quinolinic acid, and an accumulation of kynurenine.[2][4] This accumulated kynurenine can then be shunted towards the production of kynurenic acid, a metabolite with neuroprotective properties.[2]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Species | IC₅₀ |
| Biochemical Assay | KMO | Human | ~6 nM |
| Cell-Based Assay (HEK293 cells) | Endogenous KMO | Human | 2.0 µM |
| Cell-Based Assay (Primary hepatocytes) | Endogenous KMO | Human | 2.6 µM |
| Cell-Based Assay | Endogenous KMO | Rat | 7 µM |
In Vivo Dosage in Mice
| Mouse Strain | Dosage | Route of Administration | Study Context |
| Wild-type (Kmowt) and KMO-null (Kmonull) | 30 mg/kg | Single bolus injection | To investigate the effects on kynurenine pathway metabolites |
Experimental Protocols
In Vivo Administration of this compound in Mice
This protocol describes the administration of a single bolus dose of this compound to mice to study its acute effects on the kynurenine pathway.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline or other appropriate solvent)
-
Syringes and needles for injection
-
Male C57BL/6 mice (or other appropriate strain)
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated to deliver a dose of 30 mg/kg in an appropriate injection volume for the mouse's weight.
-
Animal Handling: Acclimatize mice to the experimental conditions for at least one week prior to the study.
-
Administration: Administer this compound via a single bolus injection. The route of administration (e.g., intravenous, intraperitoneal) should be chosen based on the experimental design. A study has reported a single bolus injection at 30 mg/kg.[1]
-
Sample Collection: At predetermined time points post-administration, collect blood and tissue samples for analysis of this compound levels and kynurenine pathway metabolites.
Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
This protocol outlines a general method for the analysis of tryptophan and its metabolites in plasma samples.
Materials:
-
Plasma samples from treated and control mice
-
Internal standards (deuterated analogues of the metabolites)
-
Protein precipitation solvent (e.g., methanol (B129727) or acetonitrile)
-
LC-MS/MS system with a C18 or biphenyl (B1667301) reversed-phase column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 100 µL), add an internal standard solution.
-
Precipitate proteins by adding a cold solvent, vortexing, and centrifuging.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the dried extract in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the metabolites using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify the metabolites using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
-
Visualizations
Caption: this compound inhibits KMO, altering the Kynurenine Pathway.
Caption: Workflow for in vivo evaluation of this compound in mice.
References
- 1. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK180: Solubility and In Vivo Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility of GSK180, a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO), and detailed protocols for preparing solutions suitable for in vivo studies. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction to this compound
This compound is a selective and competitive inhibitor of KMO, a critical enzyme in the tryptophan metabolism pathway.[1][2] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[1][3] By inhibiting KMO, this compound blocks the production of downstream neurotoxic metabolites like 3-HK and quinolinic acid, while increasing the levels of the neuroprotective metabolite, kynurenic acid.[1][4] This mechanism of action makes this compound a valuable tool for investigating the therapeutic potential of KMO inhibition in various conditions, including acute pancreatitis.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory activity and solubility in various formulations.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay System | Target | IC50 | Reference |
| Human KMO biochemical assay | Human KMO | ~6 nM | [4] |
| Cell-based assay (unspecified) | KMO | 2 µM | [4] |
| Primary human hepatocytes | Endogenous KMO | 2.6 µM | [4][5] |
| Rat KMO | Rat KMO | 7 µM | [2] |
Table 2: Solubility of this compound Formulations for In Vivo Studies
| Protocol | Solvent Composition | Achievable Concentration | Appearance | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (7.53 mM) | Clear solution | [2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (7.53 mM) | Clear solution | [2] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (7.53 mM) | Clear solution | [2] |
| 4 | Saline (as Tris salt) | 24 mg/mL | Not specified | [5] |
Signaling Pathway
This compound targets the Kynurenine Pathway, a major route for tryptophan catabolism. The diagram below illustrates the central role of KMO and the impact of its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for the preparation of this compound solutions for in vivo administration. It is recommended to prepare fresh solutions for each experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol yields a clear solution with a this compound concentration of ≥ 2.08 mg/mL.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% sodium chloride)
-
Sterile tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is uniform.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix thoroughly.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This protocol also yields a clear solution with a this compound concentration of ≥ 2.08 mg/mL.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline
-
Sterile tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of 20% SBE-β-CD in Saline.
-
Mix thoroughly until the solution is clear and homogeneous.
Protocol 3: DMSO/Corn Oil Formulation
This formulation is suitable for oral or subcutaneous administration and yields a clear solution with a this compound concentration of ≥ 2.08 mg/mL.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of Corn Oil.
-
Mix thoroughly until the solution is clear and uniform.
In Vivo Administration Workflow
The following diagram outlines a typical workflow for an in vivo study involving this compound.
Storage and Stability
Stock solutions of this compound can be stored at -20°C for up to one year or at -80°C for up to two years.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Safety Precautions
This compound is for research use only.[2] Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
Disclaimer: The information provided in these application notes is for research purposes only and is based on currently available literature. Researchers should independently validate these protocols for their specific experimental needs.
References
Application Note and Protocol: Quantification of Gsk180 Effects on the Kynurenine Pathway Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gsk180 is a potent and selective inhibitor of Kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[1][2][3] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[1] Inhibition of KMO by this compound redirects the kynurenine (B1673888) pathway, leading to a decrease in downstream metabolites like the neurotoxic 3-HK and quinolinic acid, and an increase in the upstream substrate, kynurenine.[1] This accumulated kynurenine can then be metabolized to the neuroprotective kynurenic acid.[1] This application note provides a detailed protocol for the quantification of key metabolites in the kynurenine pathway to assess the pharmacological effects of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action of this compound
This compound acts as a selective and competitive inhibitor of KMO.[1][4] By blocking the active site of the enzyme, this compound prevents the conversion of kynurenine to 3-hydroxykynurenine.[5] This modulation of the kynurenine pathway holds therapeutic potential in conditions associated with inflammation and altered tryptophan metabolism, such as acute pancreatitis.[1]
Quantitative Data
The inhibitory potency of this compound has been determined in various assay systems. The administration of this compound in vivo leads to significant changes in the plasma concentrations of kynurenine pathway metabolites.
Table 1: In Vitro Inhibitory Activity of this compound [5]
| Assay System | Target | IC50 |
| Human KMO biochemical assay | Human KMO | ~6 nM |
| Cell-based assay (unspecified) | KMO | 2 µM |
| Primary human hepatocytes | Endogenous KMO | 2.6 µM |
Table 2: In Vivo Pharmacodynamic Effects of this compound in a Rat Model [5] (Estimations derived from graphical representation)
| Time Post-Dose (hours) | Plasma Kynurenine (µM) | Plasma Kynurenic Acid (µM) |
| 0 | ~1.5 | ~0.05 |
| 0.5 | ~10 | ~0.4 |
| 1 | ~12 | ~0.5 |
| 2 | ~10 | ~0.4 |
| 4 | ~4 | ~0.2 |
| 8 | ~2 | ~0.1 |
Experimental Protocols
In Vitro KMO Inhibition Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound against KMO.
Materials:
Procedure:
-
Prepare a solution of recombinant human KMO in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the KMO solution to the wells of a 96-well plate.
-
Add the this compound dilutions to the wells and incubate.
-
Initiate the reaction by adding a mixture of L-kynurenine and NADPH to all wells.
-
Monitor the reaction progress by measuring the consumption of NADPH, for example, through a decrease in fluorescence.
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the percentage of KMO activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
In Vivo Rodent Model and Sample Collection
This protocol describes the in vivo administration of this compound to rodents and subsequent sample collection for LC-MS/MS analysis.
Animal Model:
-
Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[5]
-
Animals should be housed in standard laboratory conditions with ad libitum access to food and water and acclimatized for at least one week before the experiment.[5]
This compound Administration:
-
This compound can be administered as an intravenous (i.v.) bolus followed by a continuous infusion to maintain stable plasma concentrations.[1]
Sample Collection:
-
Collect blood samples at predetermined time points via a cannulated artery or through cardiac puncture at the experimental endpoint.[5]
-
Collect blood into EDTA-containing tubes and centrifuge at 4°C to separate the plasma.[5]
-
Store plasma samples at -80°C until analysis.[5]
LC-MS/MS Quantification of Kynurenine Pathway Metabolites
Sample Preparation
-
Thaw plasma samples on ice.[5]
-
To a small volume of plasma (e.g., 100 µL), add an internal standard solution containing deuterated analogs of the target metabolites.
-
Precipitate proteins by adding a solvent such as acetonitrile (B52724) or methanol (B129727), followed by vortexing and centrifugation.[5][6]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[5]
-
Reconstitute the dried extract in a suitable mobile phase for injection.[5]
LC-MS/MS Analysis
Chromatographic Separation:
-
Use a C18 reversed-phase column for the separation of kynurenine pathway metabolites.[6]
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[5]
Mass Spectrometry Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[5]
-
Monitor the specific precursor-to-product ion transitions for each metabolite and internal standard in Multiple Reaction Monitoring (MRM) mode.[5][7]
Data Analysis:
-
Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the standards.[5][7]
Conclusion
This application note provides a comprehensive framework for quantifying the effects of the KMO inhibitor this compound on the kynurenine pathway. The detailed protocols for in vitro and in vivo studies, coupled with a robust LC-MS/MS method, will enable researchers to accurately assess the pharmacodynamic effects of this compound and other KMO inhibitors. The provided quantitative data and visual workflows serve as a valuable resource for scientists in the field of drug discovery and development.
References
Application Notes and Protocols for GSK180 in Rodent Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates the kynurenine (B1673888) pathway (KP) of tryptophan metabolism in the pathophysiology of these disorders.[1] Dysregulation of this pathway can lead to an imbalance between neurotoxic and neuroprotective metabolites. One of the key enzymes in this pathway, Kynurenine-3-monooxygenase (KMO), represents a promising therapeutic target. Inhibition of KMO can decrease the production of the neurotoxic metabolite 3-hydroxykynurenine (3-HK) and consequently quinolinic acid (QUIN), an NMDA receptor agonist, while shunting the pathway towards the formation of the neuroprotective metabolite kynurenic acid (KYNA).[1]
GSK180 is a potent and selective inhibitor of KMO.[1] Its utility as a research tool lies in its ability to modulate the kynurenine pathway, thereby allowing for the investigation of the role of KMO and its downstream metabolites in neurodegenerative processes.[1] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo models of neurodegenerative disease research.
Mechanism of Action
This compound is a selective, competitive inhibitor of Kynurenine-3-monooxygenase (KMO).[1] KMO is a critical enzyme that hydroxylates kynurenine to form 3-hydroxykynurenine (3-HK). By inhibiting KMO, this compound blocks the production of 3-HK and its downstream neurotoxic product, quinolinic acid (QUIN). This inhibition diverts the metabolic flux of kynurenine towards the kynurenine aminotransferase (KAT) branch of the pathway, leading to an increased synthesis of kynurenic acid (KYNA). KYNA is a known neuroprotectant that acts as an antagonist at ionotropic glutamate (B1630785) receptors.[1]
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Parameter | Species/System | Value | Reference |
| IC50 (Biochemical Assay) | Human KMO | ~6 nM | [1] |
| IC50 (Cell-based Assay) | Human KMO (HEK293 cells) | 2.0 µM | [1] |
| Primary Human Hepatocytes | 2.6 µM | [1] | |
| Rat KMO (HEK293 cells) | 7 µM | [1] | |
| Pharmacokinetics (Rat) | Route of Administration | Intravenous (IV) bolus | [1] |
| Dose | 24 mg/kg bolus followed by 5.5 mg/kg/hour infusion | [1] | |
| Resulting Plasma Level | ~600 µM | [1] |
Signaling Pathway Diagram
Caption: this compound inhibits KMO, reducing neurotoxic and increasing neuroprotective metabolites.
Experimental Protocols
In Vitro Neuroprotection Assay Against 3-Hydroxykynurenine (3-HK) Toxicity
This protocol describes a method to assess the neuroprotective effects of this compound against 3-HK-induced toxicity in primary neuronal cultures.[1]
Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates (96-well)
-
This compound (prepare stock solution in DMSO)
-
3-Hydroxykynurenine (3-HK)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells/well. Culture the neurons in supplemented Neurobasal medium at 37°C in a humidified 5% CO2 incubator for 7-10 days to allow for maturation.[1]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Pre-treat the mature neuronal cultures with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO only).[1]
-
Induction of Neurotoxicity: Prepare a fresh solution of 3-HK in culture medium. After the 24-hour pre-treatment with this compound, add 3-HK to the wells at a final concentration known to induce neurotoxicity (this should be determined empirically, e.g., 10-100 µM). Include control wells with no 3-HK treatment.[1]
-
Incubation: Incubate the plates for an additional 24 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Assessment of Cell Viability: After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions. Read the absorbance or fluorescence on a plate reader.[1]
-
Data Analysis: Normalize the viability data to the untreated control wells (100% viability). Plot the cell viability against the concentration of this compound to determine the neuroprotective effect.
In Vivo Protocol for Rodent Models of Neurodegeneration (General Framework)
This protocol provides a general framework for evaluating the efficacy of this compound in a rodent model of neurodegeneration, such as a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1, 5XFAD) or a neurotoxin-induced model of Parkinson's disease (e.g., 6-OHDA, MPTP).
Materials:
-
Appropriate rodent model of neurodegeneration and wild-type controls
-
This compound
-
Vehicle for this compound administration (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water)
-
Equipment for behavioral testing (e.g., Morris water maze, Y-maze, rotarod)
-
Surgical and perfusion equipment
-
Reagents for tissue processing and analysis (e.g., formalin, sucrose (B13894), antibodies for immunohistochemistry, reagents for HPLC)
Procedure:
-
Animal Model and Grouping: Select an appropriate rodent model for the neurodegenerative disease of interest. For example, for Alzheimer's disease, transgenic models like APP/PS1 or 5XFAD are commonly used.[2] For Parkinson's disease, neurotoxin models such as 6-OHDA or rotenone-induced models are established.[3] Acclimate animals to the housing conditions and handle them regularly before the start of the experiment. Divide animals into treatment groups (e.g., wild-type + vehicle, wild-type + this compound, disease model + vehicle, disease model + this compound).
-
This compound Administration:
-
Dosing: Based on a study in a rat model of acute pancreatitis, an intravenous bolus of 24 mg/kg followed by an infusion of 5.5 mg/kg/hour achieved significant target engagement.[4] For chronic studies in neurodegeneration, oral administration is often preferred. A starting dose for oral administration could be in the range of 10-30 mg/kg/day, to be optimized based on pharmacokinetic and pharmacodynamic studies. Another KMO inhibitor, JM6, was administered chronically in the diet to achieve doses of 7.5 or 25 mg/kg/day in a mouse model of Huntington's disease.[5]
-
Administration Route: Oral gavage is a common method for precise dosing.[2]
-
Frequency and Duration: Administer this compound or vehicle daily for a period relevant to the disease progression in the chosen model (e.g., 4-12 weeks).
-
-
Behavioral Testing:
-
Cognitive Function (Alzheimer's Models):
-
Motor Function (Parkinson's Models):
-
Rotarod Test: To measure motor coordination and balance.
-
Cylinder Test: To assess forelimb asymmetry.
-
Open Field Test: To evaluate locomotor activity.
-
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the animals.
-
For biochemical analysis, rapidly dissect the brain regions of interest (e.g., hippocampus, cortex, striatum), snap-freeze in liquid nitrogen, and store at -80°C.[6]
-
For histological analysis, perfuse the animals transcardially with saline followed by 4% paraformaldehyde.[6] Post-fix the brains in 4% paraformaldehyde and then transfer to a sucrose solution for cryoprotection before sectioning.[6]
-
-
Brain Tissue Analysis:
-
Biochemical Analysis:
-
HPLC-MS/MS: Measure the levels of kynurenine pathway metabolites (tryptophan, kynurenine, KYNA, 3-HK, QUIN) in brain homogenates and plasma to confirm target engagement and pathway modulation.
-
ELISA/Western Blot: Quantify levels of disease-specific markers such as Aβ40/42, phosphorylated tau, or α-synuclein.
-
-
Histological Analysis:
-
Immunohistochemistry/Immunofluorescence: Stain brain sections for markers of neurodegeneration (e.g., NeuN), synaptic density (e.g., synaptophysin), neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and disease-specific pathology (e.g., Aβ plaques, hyperphosphorylated tau).[2]
-
Stereology: Perform unbiased stereological counting of neurons in specific brain regions to quantify neuronal loss.[7]
-
-
Experimental Workflow Diagram
Caption: In vivo experimental workflow for evaluating this compound in rodent neurodegeneration models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical Parkinson’s Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review [mdpi.com]
- 4. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histological Analysis of Neurodegeneration in the Mouse Brain | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Western Blot Analysis of Gsk180 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for assessing the target engagement of Gsk180, a potent and selective inhibitor of Kynurenine-3-monooxygenase (KMO). This document outlines the mechanism of action of this compound, its impact on the kynurenine (B1673888) pathway, and detailed protocols for relevant experiments.
Introduction
This compound is a selective and competitive inhibitor of Kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[1][2] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[1][3] By inhibiting KMO, this compound modulates the kynurenine pathway, leading to a decrease in the production of downstream metabolites, including the neurotoxic 3-HK and quinolinic acid, and an accumulation of the upstream substrate, kynurenine.[1][3] This accumulated kynurenine can then be metabolized to the neuroprotective kynurenic acid.[1] The modulation of this pathway by this compound holds therapeutic potential in various conditions, including acute pancreatitis.[1][2]
Western blot analysis can be a valuable tool in studying the effects of this compound. While it does not directly measure the binding of this compound to KMO, it can be used to:
-
Confirm the presence and determine the relative abundance of KMO in the cell or tissue lysates being studied.
-
Investigate whether this compound treatment leads to any downstream changes in KMO protein expression levels.
-
Serve as a complementary technique to functional assays by verifying the presence of the target protein.
Data Presentation
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized in various in vitro and cell-based assays.
| Assay Type | Target | Species | IC50 | Reference |
| Enzyme Assay | Kynurenine-3-monooxygenase (KMO) | - | ~6 nM | [1] |
| Cell-Based Assay | Endogenous KMO in HEK293 cells | Human | 2.0 µM | [1] |
| Cell-Based Assay | Endogenous KMO in Primary Human Hepatocytes | Human | 2.6 µM | [3][4] |
| Cell-Based Assay | KMO | Rat | 7 µM | [3] |
In Vivo Pharmacodynamic Effects of this compound in a Rat Model
Following a single intravenous bolus of this compound, significant changes in plasma concentrations of kynurenine pathway metabolites were observed.
| Time Post-Dose (hours) | Plasma Kynurenine (µM) (Estimated) | Plasma Kynurenic Acid (µM) (Estimated) | Reference |
| 0 | ~1.5 | ~0.05 | [5] |
| 0.5 | ~10 | ~0.4 | [5] |
| 1 | ~12 | ~0.5 | [5] |
| 2 | ~10 | ~0.4 | [5] |
| 4 | ~4 | ~0.2 | [5] |
| 8 | ~2 | ~0.1 | [5] |
Note: The data in this table are estimations derived from graphical representations in the cited literature.[5]
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action in the Kynurenine Pathway
References
Troubleshooting & Optimization
Technical Support Center: GSK180 & Tryptophan Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GSK180. The following information addresses potential issues and clarifies the compound's effects, particularly concerning its impact on tryptophan levels.
Frequently Asked Questions (FAQs)
Q1: We observed a significant decrease in total plasma tryptophan levels in our animal models after administering this compound. Is this a known off-target effect?
A1: Yes, a reduction in circulating tryptophan levels is a known effect of this compound that is independent of its primary target, Kynurenine-3-monooxygenase (KMO). This phenomenon has been observed in both wild-type and KMO-deficient mice, confirming that the effect is not mediated by KMO inhibition. The current understanding is that this compound can displace tryptophan from plasma proteins, such as albumin, to which it is normally bound. This displacement leads to a rapid distribution of the newly unbound tryptophan into tissues, resulting in lower measured levels in the plasma. While total plasma tryptophan decreases, the free tryptophan levels may remain constant.
Q2: How does this compound's primary mechanism of action affect the tryptophan metabolic pathway?
A2: this compound is a potent and selective competitive inhibitor of Kynurenine-3-monooxygenase (KMO), a critical enzyme in the kynurenine (B1673888) pathway, which is the main route for tryptophan catabolism. KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK). By inhibiting KMO, this compound blocks this conversion, leading to an accumulation of L-kynurenine and a decrease in downstream metabolites like 3-HK and quinolinic acid. The accumulated kynurenine can then be shunted towards the production of kynurenic acid, a metabolite with neuroprotective properties.
Q3: We are planning in vivo studies with this compound. What are the expected pharmacodynamic effects on tryptophan and its metabolites?
A3: Based on preclinical studies in rats, the administration of this compound is expected to produce the following changes in plasma metabolite levels:
-
Increased Kynurenine
-
Increased Kynurenic Acid
-
Decreased 3-Hydroxykynurenine
-
Decreased Tryptophan
Q4: What is the inhibitory potency of this compound against KMO?
A4: The inhibitory potency (IC50) of this compound varies depending on the assay system. In a biochemical enzyme assay, its IC50 is approximately 6 nM. In cell-based assays using human cells (HEK293 or primary hepatocytes), the IC50 is in the low micromolar range (2.0-2.6 µM).
Troubleshooting Guide
Issue: Unexpectedly large decrease in total plasma tryptophan.
-
Possible Cause: This is likely due to the known off-target effect of this compound displacing tryptophan from plasma albumin.
-
Recommendation:
-
Measure both total and free tryptophan levels in the plasma. The free tryptophan concentration is expected to remain relatively stable.
-
Consider the timing of sample collection relative to this compound administration, as the effect on tryptophan levels is rapid.
-
When interpreting data, acknowledge this off-target effect. The biological consequences of this tryptophan redistribution should be considered in the context of your experimental model.
-
Issue: Inconsistent IC50 values in our cell-based assays.
-
Possible Cause: The potency of this compound can be influenced by the concentration of the KMO substrate, L-kynurenine, as this compound is a competitive inhibitor. Variations in cell type, expression levels of KMO, and substrate availability in the culture medium can all contribute to variability.
-
Recommendation:
-
Ensure a consistent and defined concentration of L-kynurenine is used across all experiments.
-
Carefully characterize the KMO expression in your cellular model.
-
Refer to established protocols for cell-based KMO inhibition assays.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Species | IC50 |
| Enzyme Assay | Kynurenine-3-monooxygenase (KMO) | - | ~6 nM |
| Cell-Based Assay | Endogenous KMO in HEK293 cells | Human | 2.0 µM |
| Cell-Based Assay | Endogenous KMO in primary hepatocytes | Human | 2.6 µM |
| Cell-Based Assay | Endogenous KMO | Rat | 7 µM |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats
| Metabolite | Effect |
| Plasma Kynurenine | Increased |
| Plasma Kynurenic Acid | Increased |
| Plasma 3-Hydroxykynurenine | Decreased |
| Plasma Tryptophan | Decreased |
Experimental Protocols
1. KMO Enzyme Inhibition Assay
-
Objective: To determine the in vitro potency of this compound against isolated KMO.
-
Methodology: A stopped fluorescence assay is commonly used to measure KMO activity.
-
Substrates: L-kynurenine and a cofactor such as NADPH.
-
Enzyme Source: Lysates from insect cells expressing human KMO can be utilized.
-
Procedure:
-
The enzyme is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of L-kynurenine and NADPH.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the fluorescence of the product or the consumption of NADPH is measured.
-
Data is analyzed to determine the IC50 value.
-
2. Cell-Based KMO Inhibition Assay
-
Objective: To assess the potency of this compound in a cellular context.
-
Methodology:
-
Cell Lines: HEK293 cells stably expressing human KMO or primary human hepatocytes with endogenous KMO activity.
-
-
Procedure:
-
Cells are plated in multi-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound.
-
L-kynurenine is added to the culture medium as a substrate.
-
After a defined incubation period, the supernatant is collected.
-
The concentration of 3-hydroxykynurenine in the supernatant is quantified using a suitable analytical method, such as LC-MS/MS.
-
3. Quantification of Kynurenine Pathway Metabolites using LC-MS/MS
-
Objective: To measure the levels of tryptophan and its metabolites in plasma samples.
-
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard solution containing deuterated analogues of the target metabolites.
-
Precipitate proteins by adding a solvent such as methanol (B129727) or acetonitrile (B52724), followed by vortexing and centrifugation.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 or a biphenyl (B1667301) reversed-phase column. Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
**Mass Spect
-
-
Technical Support Center: Enhancing the Stability of GSK180 in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on troubleshooting and improving the stability of the Kynurenine-3-monooxygenase (KMO) inhibitor, GSK180, in aqueous solutions. While specific degradation kinetics for this compound are not extensively published, this guide offers strategies based on general principles of small molecule stability and the known chemistry of its oxazolidinone core.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What are the likely causes?
A1: Loss of this compound activity in aqueous solutions can stem from several factors:
-
Hydrolysis: The oxazolidinone ring in this compound may be susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the opening of the ring and loss of inhibitory activity.
-
Oxidation: While less common for the oxazolidinone core itself, other parts of the molecule could be prone to oxidation, especially if exposed to air, light, or certain metal ions in the buffer.
-
Precipitation: Although this compound is reported to have high aqueous solubility as a Tris salt, changes in buffer composition, pH, or concentration upon dilution could lead to precipitation, which might be mistaken for degradation.[1]
-
Adsorption: Like many small molecules, this compound may adsorb to plastic or glass surfaces of storage containers and labware, reducing its effective concentration in solution.
Q2: I've observed a precipitate forming in my this compound stock solution. What should I do?
A2: Precipitation can be due to poor solubility in your specific buffer system or degradation to a less soluble product.
-
Verify Solubility: Confirm that the concentration of this compound in your solution does not exceed its solubility limit in the chosen buffer.
-
Adjust pH: The solubility of ionizable compounds can be pH-dependent. Experimenting with slight pH adjustments may improve solubility.
-
Use a Co-solvent: For stock solutions, using a small percentage of a compatible organic co-solvent like DMSO can enhance solubility. However, ensure the final concentration of the co-solvent in your assay is minimal to avoid off-target effects.[2][3]
Q3: How can I quickly assess the stability of my this compound solution under my experimental conditions?
A3: A simple time-course experiment can provide a preliminary assessment of stability. Prepare your this compound solution in the intended experimental buffer and incubate it under the same conditions (e.g., temperature, light exposure). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC or LC-MS to quantify the amount of intact this compound remaining.[2]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution(s) |
| Loss of compound activity in a cell-based assay. | Degradation in culture medium. | Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. Prepare fresh solutions immediately before use. |
| Adsorption to plasticware. | Use low-binding microplates or glassware. Including a small amount of a non-ionic surfactant in the buffer can sometimes mitigate adsorption. | |
| Inconsistent results between experiments. | Inconsistent solution preparation. | Standardize your protocol for solution preparation, including the source of water, buffer components, and final pH. |
| Degradation of stock solution. | Aliquot stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. | |
| Precipitate forms upon dilution into aqueous buffer. | Exceeded aqueous solubility. | Decrease the final concentration of this compound in the assay. Prepare intermediate dilutions in a buffer containing a small amount of co-solvent before the final dilution. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound by HPLC
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Methodology:
-
Solution Preparation: Prepare a solution of this compound at the desired concentration in your aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubation: Aliquot the solution into several vials and incubate them under your intended experimental conditions (e.g., 25°C, protected from light).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial.
-
Quenching: If enzymatic degradation is a concern (e.g., in cell culture media), stop the reaction by adding an equal volume of cold acetonitrile (B52724) or methanol.
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by reverse-phase HPLC with UV detection or LC-MS.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point relative to the T=0 sample. A decrease in the peak area over time indicates degradation.
Protocol 2: Optimizing pH for this compound Stability
Objective: To identify the optimal pH range for this compound stability in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Solution Preparation: Prepare a solution of this compound in each of the prepared buffers.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C) for a set period (e.g., 24 hours).
-
Analysis: Analyze each sample by HPLC or LC-MS to determine the percentage of this compound remaining.
-
Data Analysis: Plot the percentage of remaining this compound against the pH to identify the range where the compound is most stable.
Visualizations
This compound Mechanism of Action in the Kynurenine Pathway
Caption: this compound competitively inhibits KMO, shifting metabolism towards Kynurenic Acid.[4][5][6]
General Troubleshooting Workflow for this compound Instability
Caption: A logical workflow to diagnose and resolve this compound stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazolidinone antibacterial agents: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Gsk180 in vivo experiment variability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot variability in in vivo experiments involving Gsk180, a potent Kynurenine-3-monooxygenase (KMO) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and competitive inhibitor of Kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[1][2][3][4][5] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK). By inhibiting KMO, this compound blocks the production of 3-HK and downstream neurotoxic metabolites like quinolinic acid. This leads to an accumulation of L-kynurenine, which is then preferentially converted to the neuroprotective metabolite, kynurenic acid.[1][3][6][7]
Diagram: this compound Mechanism of Action in the Kynurenine (B1673888) Pathway
Caption: this compound inhibits KMO, shifting tryptophan metabolism towards neuroprotective kynurenic acid.
Q2: I am observing high variability in my in vivo pharmacodynamic (PD) results. What are the potential causes?
Variability in PD results can stem from several factors:
-
Animal-related Factors:
-
Strain and Species Differences: Different rodent strains can exhibit variations in drug metabolism and kynurenine pathway regulation.[8]
-
Age and Sex: These intrinsic factors can influence metabolic rates and drug response.[9]
-
Health Status: Underlying health conditions can impact baseline kynurenine pathway activity.
-
Gut Microbiota: The gut microbiome can influence tryptophan metabolism.[10]
-
-
Experimental Procedure-related Factors:
-
Dosing Accuracy: Inconsistent administration volumes or concentrations will lead to variable exposures.
-
Timing of Dosing and Sampling: Strict adherence to a consistent timeline is crucial for reproducible results.
-
Animal Handling and Stress: Stress can alter physiological parameters and impact experimental outcomes. Acclimatizing animals to handling can reduce stress.[11]
-
-
Dietary Factors:
Q3: My this compound formulation appears to be precipitating. How can I prepare a stable solution for intravenous (IV) administration?
This compound as a Tris salt has high aqueous solubility (24 mg/mL in saline).[3] However, issues can still arise. Here are recommended formulation protocols for preparing a clear solution of this compound for IV administration:
Formulation Protocols for this compound
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration |
|---|---|---|---|---|---|
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.08 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.08 mg/mL |
Data sourced from MedchemExpress.[2]
Troubleshooting Tips:
-
Prepare the working solution fresh on the day of use.[2]
-
If precipitation or phase separation occurs, gentle heating and/or sonication can aid dissolution.[2]
-
Ensure all parenteral solutions are sterile and have a pH close to physiological levels (6.8-7.2).[15]
Q4: I am concerned about potential off-target effects of this compound. What is known about its selectivity?
This compound is a highly selective inhibitor for KMO. Studies have shown that it has negligible activity against other enzymes in the tryptophan pathway.[2] However, one study noted that this compound caused a reduction in circulating tryptophan levels in both wild-type and KMO-null mice, suggesting a potential off-target effect unrelated to KMO inhibition. It is important to include appropriate controls in your experiments, such as vehicle-treated groups, to differentiate between KMO-specific and potential off-target effects.
Troubleshooting Guide
Issue 1: Inconsistent plasma concentrations of this compound between animals.
| Potential Cause | Troubleshooting Action |
| Inaccurate Dosing | Verify pipette calibration and ensure consistent administration technique. For IV infusions, check pump calibration and catheter patency. |
| Formulation Instability | Prepare fresh dosing solutions daily. Visually inspect solutions for any precipitation before administration.[2] |
| Metabolic Differences | Be aware of potential inter-individual and strain-dependent variations in drug metabolism.[8][9] |
Issue 2: High baseline variability in kynurenine pathway metabolites.
| Potential Cause | Troubleshooting Action |
| Dietary Inconsistency | Use a standardized diet with a known and consistent tryptophan content for all animals throughout the acclimatization and experimental periods.[12][13][14] |
| Environmental Stressors | Ensure a consistent and low-stress environment for the animals. Acclimatize animals to handling and experimental procedures.[11] |
| Underlying Inflammation | Screen animals for any signs of inflammation or illness, as this can upregulate the kynurenine pathway.[16] |
| Gut Microbiome Differences | Consider co-housing animals to normalize gut microbiota to some extent.[10] |
Diagram: Troubleshooting Workflow for In Vivo Variability
Caption: A logical workflow for troubleshooting sources of variability in this compound in vivo studies.
Experimental Protocols
Protocol 1: In Vivo Rodent Model of Acute Pancreatitis
This protocol is a generalized procedure and should be adapted and approved by the relevant institutional animal care and use committee.
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: Acclimatize animals for at least one week prior to the experiment.
-
Induction of Acute Pancreatitis:
-
Anesthetize the animal (e.g., with isoflurane).
-
Perform a midline laparotomy to expose the biliopancreatic duct.
-
Infuse sodium taurocholate (e.g., 5% in sterile saline) into the duct at a controlled rate to induce pancreatitis.
-
Close the incision in layers and provide post-operative care.
-
-
This compound Administration:
-
One hour after induction of pancreatitis, administer this compound as an intravenous (IV) bolus (e.g., 24 mg/kg) followed by a continuous IV infusion (e.g., 5.5 mg/kg/hour).[3]
-
-
Sample Collection:
-
Collect blood samples at predetermined time points.
-
At the experimental endpoint, collect tissues (pancreas, lung, kidney) for histological analysis.
-
-
Pharmacodynamic Analysis:
-
Measure plasma levels of tryptophan and its metabolites (kynurenine, kynurenic acid, 3-hydroxykynurenine) using LC-MS/MS.
-
-
Efficacy Analysis:
-
Perform histological analysis of collected tissues to assess injury and inflammation.
-
Protocol 2: Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding a solvent like methanol (B129727) or acetonitrile (B52724).
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube and dry under nitrogen.
-
Reconstitute the extract in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 or similar reversed-phase column with a gradient elution of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for each analyte.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Assay System | Target | Species | IC₅₀ |
|---|---|---|---|
| Biochemical Assay | KMO | Human | ~6 nM |
| Cell-Based Assay | Endogenous KMO in HEK293 cells | Human | 2.0 µM |
| Cell-Based Assay | Endogenous KMO in primary hepatocytes | Human | 2.6 µM |
| Cell-Based Assay | Endogenous KMO | Rat | 7 µM |
Data compiled from Benchchem and MedchemExpress.[1][2]
Table 2: In Vivo Pharmacokinetics of this compound in Rats (27 mg/kg IV dose)
| Parameter | Value |
|---|---|
| Volume of distribution (Vdss) | 0.14 L/kg |
| Plasma clearance (Clp) | 0.45 ml/min/kg |
| Half-life (t₁/₂) | 3 hours |
| Free fraction in plasma | 7.7% |
Data sourced from Benchchem.[1]
Table 3: In Vivo Pharmacodynamic Effects of this compound in Rats
| Metabolite | Effect |
|---|---|
| Plasma Kynurenine | Increased |
| Plasma Kynurenic Acid | Increased |
| Plasma 3-Hydroxykynurenine | Decreased |
| Plasma Tryptophan | Decreased |
Data sourced from Benchchem.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Animal and plant protein intake association with mental health, tryptophan metabolites pathways, and gut microbiota in healthy women: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Tryptophan metabolism in animals: important roles in nutrition and health. | Semantic Scholar [semanticscholar.org]
- 13. article.imrpress.com [article.imrpress.com]
- 14. imrpress.com [imrpress.com]
- 15. az.research.umich.edu [az.research.umich.edu]
- 16. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Gsk180 Technical Support Center: Optimizing Concentrations for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gsk180, a selective inhibitor of Kynurenine-3-monooxygenase (KMO), in cell-based assays. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful optimization of this compound concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, competitive inhibitor of Kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[1][2] KMO is responsible for the conversion of kynurenine (B1673888) to 3-hydroxykynurenine (3-HK).[1] By competitively binding to the active site of KMO, this compound blocks this conversion, leading to an accumulation of kynurenine and a reduction in downstream metabolites like the neurotoxic 3-HK and quinolinic acid.[3] This accumulated kynurenine can then be shunted towards the production of the neuroprotective metabolite, kynurenic acid.
Q2: Why is the IC50 value for this compound significantly higher in cell-based assays compared to biochemical enzyme assays?
A2: The difference in potency is primarily attributed to the low passive permeability of this compound across cell membranes.[4] This means that higher extracellular concentrations are required to achieve an intracellular concentration sufficient for effective KMO inhibition.[4][5]
Q3: What is the recommended starting concentration range for this compound in a new cell-based assay?
A3: Based on reported cellular IC50 values, a starting concentration range of 1 µM to 10 µM is recommended for initial dose-response experiments.[6] However, it is crucial to perform a concentration-response curve to determine the optimal concentration for your specific cell type and assay conditions.[5]
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: this compound is highly selective for KMO, showing negligible activity against other enzymes in the tryptophan pathway and a wide range of other protein targets.[4] However, a notable off-target effect is the reduction of circulating tryptophan levels through a mechanism independent of KMO inhibition.[4][5] It is advisable to measure tryptophan levels in your experiments to account for this potential confounding factor.[5]
Q5: How should I prepare and store this compound stock solutions?
A5: this compound powder should be dissolved in cell culture-grade dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution, for example, 10 mM.[6] This stock solution should be aliquoted into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or -80°C for up to two years.[2][6] On the day of the experiment, thaw an aliquot and prepare serial dilutions in your complete cell culture medium.[6]
Data Presentation
Table 1: In Vitro and In-Cell Inhibitory Activity of this compound
| Assay Type | Target | Species | IC50 Value | Reference |
| Enzyme Assay | Kynurenine-3-monooxygenase (KMO) | Human | ~6 nM | [3] |
| Cell-Based Assay | Endogenous KMO in HEK293 cells | Human | 2.0 µM | [4] |
| Cell-Based Assay | Endogenous KMO in primary hepatocytes | Human | 2.6 µM | [4] |
| Cell-Based Assay | Endogenous KMO | Rat | 7 µM | [2] |
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
-
Possible Cause: Inconsistent cell health.
-
Solution: Ensure that cells are healthy, in the logarithmic growth phase, and at a consistent passage number for all experiments.
-
-
Possible Cause: Low intracellular concentration of this compound.
-
Possible Cause: Inaccurate kynurenine substrate concentration.
Issue 2: Unexpected Cellular Toxicity
-
Possible Cause: this compound concentration is too high.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the maximum non-toxic concentration of this compound for your specific cell line over the desired treatment duration.
-
-
Possible Cause: Solvent (DMSO) toxicity.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is consistent across all wells, including the vehicle control, and is below the toxic threshold for your cell line (typically ≤ 0.5%).
-
Issue 3: Lack of Expected Biological Effect
-
Possible Cause: Suboptimal this compound concentration.
-
Solution: Re-evaluate the dose-response curve to ensure you are using a concentration that effectively inhibits KMO in your cellular model.
-
-
Possible Cause: Cell line does not express functional KMO.
-
Solution: Confirm KMO expression in your cell line at the protein level (e.g., Western blot) or functional level (by measuring the conversion of kynurenine to 3-hydroxykynurenine).
-
-
Possible Cause: Rapid metabolism of this compound.
-
Solution: While this compound has a half-life of approximately 3 hours in rats, its stability in your specific cell culture conditions may vary.[7] Consider a time-course experiment to determine the optimal treatment duration.
-
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (IC50) in a Cell-Based Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for KMO in a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
L-kynurenine
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS or ELISA kit for 3-hydroxykynurenine quantification
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to create a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
This compound Treatment: Remove the culture medium from the cells and gently wash once with PBS. Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells. Incubate for 24-48 hours.[8]
-
Kynurenine Addition: Add L-kynurenine substrate to each well at a final concentration of 10-50 µM.[8] Incubate for a predetermined time (e.g., 4-6 hours) to allow for the conversion of kynurenine to 3-hydroxykynurenine.[5][8]
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification of 3-hydroxykynurenine: Analyze the concentration of 3-hydroxykynurenine in the supernatant using LC-MS/MS or a specific ELISA kit.
-
Data Analysis: Plot the percentage of KMO activity (normalized to the vehicle control) against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessing this compound Cytotoxicity
Objective: To determine the effect of this compound on cell viability and identify the maximum non-toxic concentration.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well). Allow cells to adhere for 24 hours.[8]
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium and add the this compound dilutions to the cells. Include a vehicle control (DMSO).[8]
-
Incubation: Incubate the plates for your desired experimental durations (e.g., 24, 48, and 72 hours).[8]
-
Viability Measurement: At each time point, add the chosen cell viability reagent to the wells according to the manufacturer's protocol. Measure the absorbance or luminescence.[8]
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against the this compound concentration to determine any potential cytotoxic effects.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Gsk180 cell permeability and intracellular concentration
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Gsk180 in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues and ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and competitive inhibitor of Kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[1][2][3] KMO is responsible for the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[1][4] By inhibiting KMO, this compound blocks this conversion, leading to an accumulation of kynurenine (B1673888) and a decrease in downstream metabolites like the neurotoxic 3-HK and quinolinic acid.[1][4]
Q2: Why is there a significant difference between this compound's IC₅₀ value in biochemical assays versus cell-based assays?
A2: this compound shows high potency in biochemical assays with isolated KMO (IC₅₀ ≈ 6 nM for human KMO).[3][5] However, it is significantly less potent in cell-based assays (IC₅₀ = 2.6 µM in primary human hepatocytes).[3][6] This discrepancy is primarily due to this compound's poor cell permeability.[7]
Q3: How permeable is this compound to cells and what is its expected intracellular concentration?
A3: this compound has extremely low passive permeability across artificial membranes (< 3 x 10⁻⁶ cm/s).[7] Experimental measurements have confirmed that the intracellular concentration of this compound is more than 30 times lower than the extracellular concentration.[7] This necessitates the use of higher concentrations in cell-based assays to achieve effective inhibition of the intracellular KMO enzyme.[7]
Q4: Are there any known off-target effects of this compound?
A4: this compound is highly selective for KMO with negligible activity against other enzymes in the tryptophan pathway.[3][8] However, it has been observed to cause a reduction in circulating tryptophan levels through a mechanism independent of KMO inhibition.[7][8] Researchers should consider this when designing and interpreting in vivo experiments.[8]
Q5: What is the recommended solvent and storage for this compound?
A5: For in vitro experiments, a stock solution of this compound can be prepared in DMSO.[9] For intravenous administration in rodents, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8] Stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[3] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[8]
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health | Ensure cells are in the logarithmic growth phase, at a consistent passage number, and exhibit good viability for all experiments. |
| Low Intracellular Concentration | Due to this compound's low permeability, consider increasing the incubation time or the compound concentration.[8] Always perform a dose-response curve to determine the optimal concentration for your specific cell type. |
| Inaccurate Substrate Concentration | As a competitive inhibitor, the apparent potency of this compound is dependent on the kynurenine concentration.[8] Ensure the concentration of L-kynurenine is consistent and accurately measured across all experiments. |
Issue 2: Unexpected In Vivo Pharmacodynamic Effects
| Possible Cause | Troubleshooting Step |
| KMO-Independent Effects on Tryptophan | Be aware that this compound can lower tryptophan levels independently of KMO inhibition.[8] It is advisable to measure plasma tryptophan levels to account for this effect in your studies.[8] |
| Rapid Metabolite Changes | Administration of this compound leads to rapid changes in kynurenine pathway metabolites.[8] Ensure your sample collection time points are appropriately designed to capture the desired pharmacodynamic effects. |
Quantitative Data Summary
Table 1: In Vitro and In-Cell Inhibitory Activity of this compound
| Assay System | Target | Species | IC₅₀ |
| Biochemical Assay | Recombinant KMO | Human | ~6 nM[3][5][6] |
| Cell-Based Assay | Endogenous KMO | Primary Human Hepatocytes | 2.6 µM[3][4][6] |
| Biochemical Assay | Recombinant KMO | Rat | 7 µM[3][6] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Volume of distribution (Vdss) | 0.14 L/kg[1] |
| Plasma clearance (Clp) | 0.45 ml/min/kg[1] |
| Half-life (t₁/₂) | 3 hours[1] |
| Free fraction in plasma | 7.7%[1] |
Experimental Protocols
Protocol 1: Cell-Based KMO Inhibition Assay
-
Objective: To determine the potency of this compound in a cellular context.
-
Methodology:
-
Cell Lines: Use HEK293 cells stably expressing human KMO or primary human hepatocytes with endogenous KMO activity.[1]
-
Procedure:
-
Plate cells in multi-well plates and allow them to adhere.
-
Treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Add L-kynurenine to the culture medium as a substrate.
-
After a defined incubation period, collect the supernatant.
-
Quantify the concentration of 3-hydroxykynurenine in the supernatant using LC-MS/MS.[1]
-
-
Data Analysis: Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.[1]
-
Protocol 2: Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
-
Objective: To measure the concentration of tryptophan and its metabolites in biological samples.
-
Methodology:
-
Sample Preparation:
-
Thaw plasma or cell lysate samples on ice.
-
Add an internal standard solution containing deuterated analogues of the target metabolites.
-
Precipitate proteins by adding a solvent like methanol (B129727) or acetonitrile (B52724), followed by vortexing and centrifugation.[4]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[4]
-
Reconstitute the dried extract in a suitable mobile phase for injection.[4]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 or biphenyl (B1667301) reversed-phase column with a gradient elution of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).[4]
-
Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[4]
-
-
Visualizations
Caption: this compound inhibits KMO, redirecting the kynurenine pathway.
Caption: this compound's low cell permeability and resulting concentration gradient.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Addressing Gsk180 precipitation in culture media
Welcome to the technical support center for GSK180. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this compound, with a specific focus on addressing its precipitation in culture media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound. Below is a step-by-step guide to help you identify the cause of precipitation and find a suitable solution.
Issue: this compound precipitates out of solution when added to cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous cell culture medium may exceed its solubility limit. | Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a serial dilution and observing for precipitation.[1] |
| Rapid Dilution of DMSO Stock | Adding a concentrated DMSO stock solution too quickly into the aqueous medium can cause localized high concentrations, leading to precipitation. | Add the DMSO stock solution dropwise to the cell culture medium while gently swirling or vortexing to ensure rapid and even dispersion.[1] |
| Suboptimal Solvent Conditions | The purity and handling of the DMSO solvent can affect solubility. Hygroscopic DMSO can absorb water, which can decrease the solubility of the compound. | Use a high-quality, anhydrous grade of DMSO.[1] Ensure the stock solution is fully dissolved before further dilution. Gentle warming to 37°C and vortexing can aid dissolution.[2] |
| Media Composition and pH | Components in the cell culture medium, such as salts and proteins, or shifts in pH can interact with this compound and affect its solubility.[3] | Use freshly prepared and pH-confirmed media. Consider testing the solubility of this compound in different media formulations if the issue persists. |
| Temperature Effects | Adding a cold stock solution to cold media can decrease the solubility of the compound. | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[2] |
| Interaction with Serum Proteins | High concentrations of proteins in fetal bovine serum (FBS) can sometimes interact with small molecules, leading to precipitation.[1] | If using serum-containing media, consider reducing the serum concentration or using a serum-free formulation if compatible with your cell line. Alternatively, pre-incubate the diluted this compound in a small volume of serum-free media before adding it to the final serum-containing culture.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4]
Q2: What is the aqueous solubility of this compound?
A2: The tris salt form of this compound has a high aqueous solubility of 24 mg/mL in saline.[5] However, solubility in complex cell culture media can be lower and should be experimentally determined.
Q3: My this compound precipitated after I added it to my cell media. What should I do?
A3: If you observe precipitation, it is best to discard the prepared media and start over to ensure accurate dosing.[1] Review the troubleshooting guide above to identify the potential cause and implement the recommended solutions.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: You can determine the empirical solubility limit by performing a simple solubility test. A detailed protocol is provided in the "Experimental Protocols" section below. This will help you establish the highest concentration of this compound that remains in solution under your specific experimental conditions.[6]
Q5: Could the precipitation be due to the this compound itself?
A5: While this compound as a chemical entity has a defined solubility, precipitation is often related to the experimental conditions rather than an inherent flaw in the compound, assuming it has been stored correctly. Issues with the solvent, dilution method, or final concentration are more common causes.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇Cl₂NO₄ | [7] |
| Molecular Weight | 276.07 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Aqueous Solubility (Tris salt in saline) | 24 mg/mL | [5] |
Table 2: In Vitro Inhibitory Activity of this compound
| Assay System | Target | Species | IC₅₀ | Reference |
| Biochemical Assay | KMO | Human | ~6 nM | [7] |
| Cell-Based Assay (HEK293) | KMO | Human | 2.0 µM | [5] |
| Primary Human Hepatocytes | Endogenous KMO | Human | 2.6 µM | [5] |
| Cell-Based Assay | KMO | Rat | 7 µM | [7] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (with all supplements, e.g., FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C, 5% CO₂
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Ensure the compound is fully dissolved. Gentle warming at 37°C and vortexing can be used to aid dissolution.[2]
-
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.[3]
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of the pre-warmed medium (e.g., 1 mL).
-
Create a range of final this compound concentrations by adding increasing volumes of the DMSO stock solution to the media. For example, to test concentrations from 1 µM to 100 µM.
-
Crucially, add the DMSO stock dropwise while gently mixing to avoid localized high concentrations. [1]
-
Include a control tube containing the highest volume of DMSO used to ensure the solvent itself is not causing any issues.
-
-
Incubation and Observation:
-
Incubate the prepared dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration equivalent to your planned experiment.[3]
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at various time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours). A microscope can be used for more sensitive detection.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum soluble concentration for this compound in your specific medium and under your experimental conditions.
-
Visualizations
Caption: The Kynurenine Pathway and the inhibitory action of this compound on KMO.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Experimental workflow for determining this compound solubility in culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Gsk180 assay interference and mitigation strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving GSK180, a potent and selective inhibitor of Kynurenine (B1673888) 3-Monooxygenase (KMO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, competitive, and potent inhibitor of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[1][2][3][4][5] It is not a kinase inhibitor. KMO is responsible for the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[2][4] By competitively binding to the active site of KMO, this compound blocks this conversion, leading to a decrease in the production of downstream metabolites like the neurotoxic 3-HK and quinolinic acid, and an accumulation of the upstream substrate, L-kynurenine.[1][2][3] This accumulated kynurenine can then be metabolized to the neuroprotective kynurenic acid.[2]
Q2: In which experimental systems has the inhibitory activity of this compound been characterized?
A2: The inhibitory potency of this compound has been determined in various systems, including biochemical assays with isolated human KMO enzyme, cell-based assays using HEK293 cells stably expressing human KMO, and with endogenous KMO in primary human hepatocytes.[2][3]
Q3: Why is the IC50 value of this compound significantly higher in cell-based assays compared to biochemical assays?
A3: The higher IC50 value in cellular contexts is primarily attributed to the low passive permeability of this compound across cell membranes.[6] This results in a much lower intracellular concentration of the compound compared to the extracellular concentration in the media, necessitating higher applied concentrations to achieve effective inhibition of the intracellular KMO enzyme.[6]
Q4: Are there any known off-target effects of this compound?
A4: this compound is highly selective for KMO, with negligible activity observed against other enzymes in the tryptophan pathway and a broad panel of other unrelated proteins.[6] However, a notable off-target effect is a significant reduction in circulating tryptophan levels, which appears to be independent of KMO inhibition.[6][7] Researchers should consider this potential confounding factor in their experimental design.[7]
Q5: What is the recommended solvent for preparing this compound for in vitro and in vivo studies?
A5: For in vitro cell culture experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[7][8] For in vivo intravenous administration in rodents, a common vehicle formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] It is crucial to first prepare a clear stock solution in DMSO before adding the co-solvents.[7]
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
| Possible Cause | Troubleshooting Step & Mitigation Strategy |
| Inconsistent Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and maintained at a consistent passage number for all experiments to minimize biological variability. |
| Low Intracellular Compound Concentration | Due to this compound's low permeability, consider increasing the incubation time or the compound concentration.[7] Always perform a full concentration-response curve to determine the optimal conditions for your specific cell type and assay.[7] |
| Inaccurate Kynurenine Concentration | As this compound is a competitive inhibitor, its apparent potency is highly dependent on the substrate (L-kynurenine) concentration.[6][7] Ensure the concentration of L-kynurenine is consistent and accurately measured across all experiments and plates. |
| Variable KMO Expression | KMO expression levels can differ between cell lines and can be influenced by culture conditions. Use a stable cell line with consistent KMO expression or normalize your results by measuring KMO expression levels in parallel.[7] |
| Compound Precipitation | At higher concentrations, this compound may precipitate out of the cell culture medium. Visually inspect the media for any signs of precipitation. If observed, consider adjusting the final DMSO concentration (while keeping it low, e.g., ≤1%) or briefly sonicating the solution to aid dissolution.[1][7] |
Issue 2: Unexpected In Vivo Pharmacodynamic Effects
| Possible Cause | Troubleshooting Step & Mitigation Strategy |
| KMO-Independent Effects on Tryptophan | Be aware that this compound can lower circulating tryptophan levels through a mechanism independent of KMO inhibition.[6][7] It is advisable to measure tryptophan levels in your in vivo studies to account for this effect.[7] |
| Rapid Metabolite Changes | The administration of this compound leads to very rapid changes in kynurenine pathway metabolites.[6][7] Ensure your sample collection time points are appropriately designed to capture the desired pharmacodynamic effect. |
| Suboptimal Dosing | The optimal dose and administration regimen can vary depending on the animal model and the specific research question. It is highly recommended to perform dose-ranging studies to determine the optimal dose for your experiment.[7] |
Quantitative Data Summary
Table 1: In Vitro and In-Cell Inhibitory Potency of this compound
| Assay Type | Target | Species | IC50 |
| Biochemical Assay | KMO | Human | ~6 nM |
| Cell-Based Assay | Endogenous KMO in HEK293 cells | Human | 2.0 µM |
| Cell-Based Assay | Endogenous KMO in primary hepatocytes | Human | 2.6 µM |
| Cell-Based Assay | Endogenous KMO | Rat | 7 µM |
| Data compiled from multiple sources.[2][3][5] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (27 mg/kg i.v. dose)
| Parameter | Value |
| Volume of distribution (Vdss) | 0.14 L/kg |
| Plasma clearance (Clp) | 0.45 ml/min/kg |
| Half-life (t1/2) | 3 hours |
| Free fraction in plasma | 7.7% |
| Data from[2] |
Table 3: In Vivo Pharmacodynamic Effects of this compound in Rats
| Metabolite | Effect |
| Plasma Kynurenine | Increased |
| Plasma Kynurenic Acid | Increased |
| Plasma 3-Hydroxykynurenine | Decreased |
| Plasma Tryptophan | Decreased |
| Data from[2] |
Experimental Protocols
Protocol 1: In Vitro KMO Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human KMO.
Principle: This assay measures the activity of KMO by monitoring the consumption of the cofactor NADPH, which is directly proportional to the formation of 3-hydroxykynurenine. The decrease in NADPH is quantified by measuring the absorbance at 340 nm.[1][9]
Materials:
-
Recombinant human KMO enzyme
-
KMO Assay Buffer
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
DMSO
-
96-well or 384-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of KMO Assay Buffer, L-Kynurenine, and NADPH.[1]
-
Prepare a stock solution of this compound in DMSO and create serial dilutions. Further dilute in KMO Assay Buffer, ensuring the final DMSO concentration in the reaction is low (e.g., ≤1%).[1]
-
Dilute the KMO enzyme to the desired working concentration in ice-cold assay buffer.[1]
-
-
Assay Setup:
-
Add diluted this compound solutions to the appropriate wells of the microplate.
-
Add diluted KMO enzyme to all wells except for the "Blank" wells.
-
Pre-incubate the plate at room temperature (e.g., for 15 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation:
-
Initiate the reaction by adding a mixture of L-Kynurenine and NADPH to all wells.[9]
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH consumption for each well.
-
Normalize the data to positive (enzyme + vehicle) and negative (no enzyme) controls.
-
Plot the percentage of KMO activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Protocol 2: Cell-Based KMO Inhibition Assay
Objective: To assess the potency of this compound in a cellular context.
Principle: HEK293 cells stably expressing human KMO are treated with this compound. Exogenously added L-kynurenine is converted to 3-hydroxykynurenine by intracellular KMO. The concentration of 3-hydroxykynurenine in the cell supernatant is then quantified to determine the extent of KMO inhibition.[2][9]
Materials:
-
HEK293 cells stably expressing human KMO
-
Cell culture medium and supplements
-
This compound
-
L-Kynurenine
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Cell Culture:
-
Plate the KMO-expressing HEK293 cells in multi-well plates and allow them to adhere.[2]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1 hour).
-
-
Substrate Addition:
-
Add L-kynurenine to the culture medium as a substrate.[2]
-
-
Incubation & Sample Collection:
-
Incubate for a defined period (e.g., 2-4 hours) to allow for substrate conversion.
-
Collect the cell supernatant for analysis.[2]
-
-
Quantification and Analysis:
-
Quantify the concentration of 3-hydroxykynurenine in the supernatant using LC-MS/MS.[2]
-
Calculate the percent inhibition of 3-hydroxykynurenine formation for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the log of the this compound concentration.[7]
-
Visualizations
Caption: Kynurenine pathway showing the central role of KMO and its inhibition by this compound.
Caption: Generalized experimental workflow for a KMO enzyme inhibition assay.
Caption: Troubleshooting logic for cell-based this compound assay variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Gsk180 Pharmacokinetics in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with the Kynurenine-3-monooxygenase (KMO) inhibitor, Gsk180, in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and competitive inhibitor of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[1][2][3][4] KMO is responsible for the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[1][5] By inhibiting KMO, this compound blocks this conversion, leading to a decrease in the production of downstream neurotoxic metabolites like 3-HK and quinolinic acid, and an increase in the upstream substrate, kynurenine (B1673888).[1][5] This accumulated kynurenine can then be metabolized to the neuroprotective kynurenic acid (KYNA).[1][2]
Q2: What are the known pharmacokinetic parameters of this compound in rats?
The pharmacokinetic profile of this compound has been characterized in rats following intravenous administration. Key parameters are summarized in the table below.
Q3: What are some suggested formulations for this compound for in vivo rodent studies?
For intravenous administration, this compound has been successfully used in rodent models.[6] For other routes of administration, the following formulations can be considered, though optimization for specific experimental needs may be necessary.[4]
-
Parenteral Formulation:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Solubility: ≥ 2.08 mg/mL[4]
-
-
Alternative Parenteral Formulation:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
Solubility: ≥ 2.08 mg/mL[4]
-
-
Oral Formulation (in Corn Oil):
-
10% DMSO
-
90% Corn Oil
-
Solubility: ≥ 2.08 mg/mL[4]
-
It is recommended to use heat and/or sonication to aid dissolution if precipitation or phase separation occurs.[4]
Troubleshooting Guides
Issue 1: Discrepancy between Biochemical and Cell-Based Assay Potency
Q: I'm observing a significantly lower potency (higher IC50) for this compound in my cell-based KMO inhibition assay compared to the biochemical (isolated enzyme) assay. Why is this happening and how can I address it?
A: This is a known characteristic of this compound. The compound shows high potency against the isolated KMO enzyme (~6 nM), but its potency is considerably lower in cell-based assays (e.g., 2.0 µM in HEK293 cells expressing human KMO).[1]
-
Probable Cause: The primary reason for this discrepancy is the low passive permeability of this compound across cell membranes.[6] Studies have shown that intracellular concentrations of this compound can be more than 30 times lower than the extracellular concentration.[6] This poor cell penetration necessitates higher concentrations in the assay medium to achieve sufficient intracellular levels for KMO inhibition.[6]
-
Troubleshooting Steps:
-
Confirm Cellular KMO Expression: Ensure that the cell line used in your assay expresses sufficient levels of active KMO.
-
Optimize Incubation Time: Extend the incubation time with this compound to allow for greater intracellular accumulation.
-
Permeabilize Cells (for endpoint assays): For certain experimental designs, consider using a mild permeabilizing agent to facilitate this compound entry. However, be cautious as this can affect cell health and other cellular processes.
-
Quantify Intracellular Compound Levels: If possible, use techniques like LC-MS/MS to measure the intracellular concentration of this compound to correlate with the observed inhibitory effect.
-
Acknowledge in Data Interpretation: When reporting your findings, it is important to acknowledge the known difference in potency between biochemical and cellular assays for this compound and attribute it to its low permeability.
-
Issue 2: Unexpected In Vivo Pharmacodynamic Effects
Q: In my in vivo rodent study, I'm observing a significant decrease in circulating tryptophan levels after this compound administration, which seems unrelated to KMO inhibition. What could be the cause?
A: This is a documented off-target effect of this compound.[6]
-
Probable Cause: this compound has been shown to displace tryptophan from plasma proteins.[6] Tryptophan is unique among amino acids in that a significant portion is bound to plasma proteins.[6] High concentrations of this compound can compete for this binding, leading to a rapid distribution of the displaced tryptophan into tissues and a consequent drop in total plasma tryptophan levels.[6] Importantly, the levels of free tryptophan may remain relatively constant.[6]
-
Troubleshooting Steps:
-
Measure Free vs. Total Tryptophan: If your experimental question is sensitive to tryptophan levels, it is crucial to measure both the total and the free concentrations of tryptophan in plasma.
-
Include Appropriate Controls: In your experimental design, include a vehicle control group to accurately assess the baseline tryptophan levels.
-
Consider KMO-Knockout Models: To definitively separate the KMO-inhibition-dependent effects from this off-target effect, consider using KMO-knockout (Kmo-null) mice. In such models, this compound still causes a reduction in tryptophan levels, confirming this effect is independent of KMO inhibition.[6]
-
Dose-Response Analysis: Conduct a dose-response study to understand the relationship between the this compound dose and the magnitude of tryptophan displacement.
-
Issue 3: Suboptimal Oral Bioavailability
Q: I am planning an oral dosing study with this compound in rodents and am concerned about its low passive permeability. How can I optimize for better oral bioavailability?
A: While this compound is primarily characterized for intravenous use, here are some strategies to consider for improving its oral bioavailability, based on general principles for compounds with similar properties.
-
Formulation Strategies:
-
Lipid-Based Formulations: Formulating this compound in a lipid-based vehicle, such as corn oil, can sometimes enhance the absorption of poorly permeable compounds.[4]
-
Use of Permeation Enhancers: Co-administration with safe and approved permeation enhancers could be explored, though this requires careful validation to avoid toxicity.
-
Prodrug Approach: While not a simple solution, a long-term strategy could involve designing a more lipophilic, cell-permeable prodrug of this compound that is converted to the active compound intracellularly.[7]
-
-
Experimental Design Considerations:
-
Fasting State: Administering the compound to fasted animals can sometimes improve absorption by reducing variability from food effects.[8]
-
Pharmacokinetic Bridging Studies: Conduct a small-scale pilot study comparing intravenous and oral administration to determine the absolute oral bioavailability of your chosen formulation.[8] This will inform the dose selection for larger efficacy studies.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound [1][4]
| Assay Type | Target | Species | IC50 |
| Enzyme Assay | Kynurenine-3-monooxygenase (KMO) | Not Specified | ~6 nM |
| Cell-Based Assay | Endogenous KMO in HEK293 cells | Human | 2.0 µM |
| Cell-Based Assay | Endogenous KMO in primary hepatocytes | Human | 2.6 µM |
| Cell-Based Assay | Endogenous KMO | Rat | 7 µM |
Table 2: In Vivo Pharmacokinetics of this compound in Rats (27 mg/kg i.v. dose) [1]
| Parameter | Value |
| Volume of distribution (Vdss) | 0.14 L/kg |
| Plasma clearance (Clp) | 0.45 ml/min/kg |
| Half-life (t1/2) | 3 hours |
| Free fraction in plasma | 7.7% |
Table 3: In Vivo Pharmacodynamic Effects of this compound in a Rat Model (Single i.v. bolus) [5]
| Time Post-Dose (hours) | Plasma Kynurenine (µM) | Plasma Kynurenic Acid (µM) |
| 0 | ~1.5 | ~0.05 |
| 0.5 | ~10 | ~0.4 |
| 1 | ~12 | ~0.5 |
| 2 | ~10 | ~0.4 |
| 4 | ~4 | ~0.2 |
| 8 | ~2 | ~0.1 |
| Note: The data in this table are estimations derived from graphical representations in the cited literature.[5] |
Experimental Protocols
Protocol 1: KMO Enzyme Inhibition Assay [1][2]
-
Objective: To determine the in vitro potency of this compound against isolated KMO.
-
Methodology: A common method is a stopped fluorescence assay or an absorbance-based assay measuring NADPH consumption.[1][2]
-
Materials:
-
Isolated KMO enzyme (e.g., from insect cells expressing human KMO).[1]
-
L-kynurenine (substrate).
-
NADPH (cofactor).
-
Assay buffer (e.g., phosphate (B84403) buffer with appropriate pH).
-
This compound stock solution and serial dilutions.
-
Microplate reader (fluorescence or absorbance).
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the diluted this compound solutions.
-
Add the KMO enzyme to all wells except for the blank controls.
-
Pre-incubate the plate at room temperature (e.g., for 15 minutes) to allow the inhibitor to bind to the enzyme.[2]
-
Initiate the reaction by adding a mixture of L-kynurenine and NADPH.[2]
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Terminate the reaction (e.g., by adding a strong acid).[1]
-
Measure the formation of 3-hydroxykynurenine (fluorescence) or the consumption of NADPH (absorbance at 340 nm).[1][2]
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of KMO activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.[1]
-
Protocol 2: Cell-Based KMO Inhibition Assay [1]
-
Objective: To assess the potency of this compound in a cellular context.
-
Methodology: This assay measures the inhibition of KMO activity in intact cells.
-
Materials:
-
Cell line with KMO activity (e.g., HEK293 cells stably expressing human KMO or primary human hepatocytes).[1]
-
Cell culture medium and supplements.
-
This compound stock solution and serial dilutions.
-
L-kynurenine.
-
LC-MS/MS system for metabolite quantification.
-
-
Procedure:
-
Plate the cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound.
-
Add L-kynurenine to the culture medium as a substrate.
-
After a defined incubation period, collect the supernatant.
-
Quantify the concentration of 3-hydroxykynurenine in the supernatant using LC-MS/MS.
-
-
Data Analysis:
-
Determine the IC50 value from the concentration-response curve of 3-hydroxykynurenine production.
-
Protocol 3: In Vivo Rodent Model of Acute Pancreatitis [5]
-
Objective: To evaluate the therapeutic efficacy and pharmacodynamic effects of this compound in a disease model.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.[5]
-
Procedure:
-
Induction of Acute Pancreatitis: A common method is the retrograde infusion of sodium taurocholate into the biliopancreatic duct.[5]
-
Anesthetize the animal.
-
Perform a midline laparotomy to expose the duodenum and pancreas.
-
Cannulate the biliopancreatic duct and infuse a solution of sodium taurocholate.[5]
-
Close the abdominal incision and provide post-operative care.
-
-
This compound Administration: this compound can be administered as an intravenous (i.v.) bolus followed by a continuous i.v. infusion to maintain stable plasma concentrations.[1][6] For example, a 24 mg/kg bolus followed by a 5.5 mg/kg/hour infusion in rats.[6]
-
Sample Collection:
-
-
Endpoints:
Visualizations
Caption: Mechanism of action of this compound in the kynurenine pathway.
Caption: Experimental workflow for this compound PK/PD studies in rodents.
Caption: Troubleshooting logic for unexpected this compound in vivo results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Gsk180 dose-response curve optimization
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving Gsk180, a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and competitive inhibitor of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[1][2][3][4][5][6] KMO is responsible for the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[1][2][3][4] By competitively inhibiting KMO with respect to its substrate, kynurenine (B1673888), this compound blocks this conversion.[1][2][4][6] This leads to a decrease in the production of downstream metabolites, such as the neurotoxic 3-HK and quinolinic acid, and an accumulation of upstream kynurenine.[1][3][7] The accumulated kynurenine can then be metabolized to the neuroprotective kynurenic acid (KYNA).[1][7]
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory potency of this compound varies depending on the assay system. The IC50 is approximately 6 nM in a biochemical assay using human KMO.[3][5][6][8] In cell-based assays, the IC50 is higher, around 2.0 µM in HEK293 cells expressing human KMO and 2.6 µM in primary human hepatocytes with endogenous KMO activity.[1][6][7][9] For the rat KMO enzyme, the IC50 is reported to be 7 µM.[5][8]
Q3: Why is there a significant difference between the biochemical and cell-based IC50 values for this compound?
A3: The lower potency observed in cell-based assays is attributed to the low passive permeability of this compound across the cell membrane.[7][9] This means that higher concentrations of the compound are required in the culture medium to achieve an intracellular concentration sufficient for effective KMO inhibition.[9]
Troubleshooting Guide
Problem: High variability or poor reproducibility in dose-response curves.
| Possible Cause | Recommended Solution |
| Compound Solubility Issues | This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your assay is consistent across all wells and is at a level that does not affect cell viability or enzyme activity. We recommend a final DMSO concentration of <0.5%. |
| Cell Health and Density | Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells can lead to variable results. For cancer cell lines, aim for 80-90% confluency at the time of the assay.[8] |
| Substrate Concentration | Since this compound is a competitive inhibitor, its apparent potency will be influenced by the concentration of the substrate, L-kynurenine.[6][9] Use a consistent and well-validated concentration of L-kynurenine in your assays. |
| Incubation Times | Optimize and standardize incubation times for both this compound treatment and subsequent substrate addition to ensure the reaction is within the linear range. |
Problem: Lower than expected potency in a new cell line.
| Possible Cause | Recommended Solution |
| Low KMO Expression | The level of endogenous KMO expression can vary significantly between cell lines. Confirm KMO expression in your cell line of interest via qPCR or Western blot. |
| Cell-Specific Permeability | The low passive permeability of this compound may be more pronounced in certain cell types.[9] It is recommended to empirically determine the optimal this compound concentration range for each new cell line.[8] |
| Drug Efflux Pumps | Some cell lines, particularly cancer cell lines, may express high levels of drug efflux pumps that actively remove this compound from the cytoplasm. Consider co-incubation with known efflux pump inhibitors to investigate this possibility. |
Quantitative Data Summary
Table 1: In Vitro and In-Cellular Potency of this compound [7]
| Target/System | Assay Type | Species | IC50 |
| Kynurenine 3-Monooxygenase (KMO) | Enzymatic Assay | Human | ~6 nM[3][5][6][8] |
| Kynurenine 3-Monooxygenase (KMO) | Cell-based Assay (HEK293) | Human | 2.0 µM[1][6][9] |
| Endogenous KMO | Cell-based Assay (Primary Hepatocytes) | Human | 2.6 µM[1][5][6][8] |
| Endogenous KMO | Cell-based Assay | Rat | 7 µM[1][8] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats (27 mg/kg i.v. dose) [9]
| Parameter | Value |
| Volume of distribution (Vdss) | 0.14 L/kg[1] |
| Plasma clearance (Clp) | 0.45 ml/min/kg[1] |
| Half-life (t1/2) | 3 hours[1] |
| Free fraction in plasma | 7.7%[1] |
Table 3: In Vivo Pharmacodynamic Effects of this compound in Rats [1]
| Metabolite | Effect |
| Plasma Kynurenine | Increased[1] |
| Plasma Kynurenic Acid | Increased[1] |
| Plasma 3-Hydroxykynurenine | Decreased[1] |
| Plasma Tryptophan | Decreased[1] |
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in the kynurenine pathway.
Caption: A typical experimental workflow for characterizing this compound.
Experimental Protocols
KMO Enzyme Inhibition Assay[1][7]
-
Objective: To determine the in vitro potency (IC50) of this compound against isolated KMO.
-
Principle: This assay measures KMO activity by monitoring the consumption of the cofactor NADPH, which is proportional to the formation of 3-hydroxykynurenine. The decrease in NADPH absorbance at 340 nm is measured spectrophotometrically.[7]
-
Methodology:
-
Enzyme Source: Recombinant human KMO enzyme, or lysates from insect cells expressing human KMO.[1]
-
Substrates: L-kynurenine and NADPH cofactor.[1]
-
Procedure: a. Incubate the KMO enzyme with varying concentrations of this compound in a UV-transparent 96-well plate. b. Initiate the reaction by adding L-kynurenine and NADPH. c. Monitor the decrease in absorbance at 340 nm over time (kinetic read) or after a fixed incubation period at a controlled temperature (e.g., 37°C).[1][2]
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[1]
-
Cell-Based KMO Inhibition Assay[1]
-
Objective: To assess the potency of this compound in a cellular context.
-
Methodology:
-
Cell Lines: Use cell lines with stable expression of KMO (e.g., HEK293-huKMO) or cells with endogenous KMO activity (e.g., primary human hepatocytes).[1][9]
-
Procedure: a. Plate cells in multi-well plates and allow them to adhere. b. Treat cells with a range of this compound concentrations for a predetermined time. c. Add L-kynurenine to the culture medium as a substrate. d. After incubation, collect the supernatant.
-
Quantification: Measure the concentration of the product, 3-hydroxykynurenine, in the supernatant using LC-MS/MS.[1]
-
Data Analysis: Determine IC50 values from the resulting concentration-response curves.[1]
-
Quantification of Kynurenine Pathway Metabolites by LC-MS/MS[4]
-
Objective: To measure the concentration of tryptophan and its metabolites in biological samples (e.g., plasma, cell culture supernatant).
-
Methodology:
-
Sample Preparation: a. Thaw plasma or supernatant samples on ice. b. Add an internal standard solution (containing deuterated analogues of the target metabolites). c. Precipitate proteins using a solvent like methanol (B129727) or acetonitrile. d. Vortex, then centrifuge to pellet the protein. e. Transfer the supernatant, evaporate to dryness, and reconstitute in a suitable mobile phase.[4]
-
LC-MS/MS Analysis: a. Chromatographic Separation: Use a reversed-phase column (e.g., C18) with a gradient elution of aqueous and organic mobile phases (e.g., water and methanol with 0.1% formic acid).[4] b. Mass Spectrometry: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions for each metabolite in Multiple Reaction Monitoring (MRM) mode.[4]
-
Data Analysis: Quantify metabolite concentrations by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.[4][9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Potency of KMO Inhibitors: GSK180 vs. Ro 61-8048
A Technical Guide for Researchers in Drug Development
This guide provides a detailed comparison of the potency of two prominent inhibitors of kynurenine-3-monooxygenase (KMO), GSK180 and Ro 61-8048. Both small molecules are instrumental in the investigation of the kynurenine (B1673888) pathway's role in a variety of pathological conditions, including neurodegenerative diseases and inflammatory disorders. This document summarizes their comparative potency with supporting data, outlines detailed experimental methodologies for potency determination, and visualizes the relevant biological pathway and experimental workflows.
Data Presentation: Quantitative Comparison of Potency
The inhibitory activities of this compound and Ro 61-8048 against their target, kynurenine-3-monooxygenase (KMO), also known as kynurenine 3-hydroxylase, have been determined in various assays. While a direct head-to-head comparison under identical experimental conditions is not extensively available in published literature, the existing data allows for a robust assessment of their relative potency. This compound generally exhibits higher potency in biochemical assays compared to Ro 61-8048.
| Compound | Target | Species | IC50 | Ki | Assay Type |
| This compound | KMO | Human | ~6 nM[1][2] | - | Recombinant KMO assay |
| Ro 61-8048 | KMO | Rat | 37 nM[3][4] | 4.8 nM[3] | Radioenzymatic assay |
Note: The difference in reported potency can be influenced by the specific assay conditions, including the source of the enzyme (recombinant vs. native) and the detection method used.
Signaling Pathway: The Kynurenine Pathway and KMO Inhibition
This compound and Ro 61-8048 both act by inhibiting KMO, a critical enzyme in the kynurenine pathway of tryptophan metabolism. This pathway is a key regulator of immune responses and neuronal function. KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxic quinolinic acid. By blocking KMO, these inhibitors redirect the pathway towards the production of the neuroprotective metabolite, kynurenic acid.
Experimental Protocols
The determination of the inhibitory potency (IC50) of compounds like this compound and Ro 61-8048 typically involves biochemical or cell-based assays.
Biochemical KMO Inhibition Assay
This assay directly measures the effect of an inhibitor on the activity of isolated KMO enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant KMO.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer such as 50 mM HEPES, pH 7.5, containing co-factors like DTT and EDTA.
-
Enzyme Solution: Recombinant human KMO enzyme is diluted to a working concentration (e.g., 20 µg/ml) in the assay buffer.
-
Substrate Solution: A solution of L-kynurenine (substrate) and NADPH (cofactor) is prepared in the assay buffer.
-
Inhibitor Solutions: Serial dilutions of the test compound (this compound or Ro 61-8048) are prepared.
-
-
Assay Procedure:
-
The KMO enzyme solution is added to the wells of a microplate.
-
The inhibitor solutions at various concentrations are added to the respective wells.
-
The plate is pre-incubated to allow for inhibitor-enzyme binding.
-
The reaction is initiated by adding the substrate solution.
-
The plate is incubated at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
The reaction is stopped, often by the addition of an acid.
-
The amount of product (3-hydroxykynurenine) formed or the consumption of NADPH is measured. NADPH consumption can be monitored by the decrease in absorbance at 340 nm.
-
The percentage of KMO inhibition for each inhibitor concentration is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Cell-Based KMO Inhibition Assay
This assay assesses the potency of an inhibitor in a cellular environment.
Objective: To evaluate the ability of a test compound to inhibit KMO activity within intact cells.
Methodology:
-
Cell Culture: A cell line stably expressing KMO (e.g., HEK293-KMO) or a primary cell line with endogenous KMO activity (e.g., primary human hepatocytes) is used.
-
Compound Treatment: Cells are treated with a range of concentrations of the test inhibitor.
-
Substrate Addition: L-kynurenine is added to the cell culture medium.
-
Metabolite Quantification: After incubation, the concentration of the product, 3-hydroxykynurenine, in the cell supernatant or lysate is quantified using analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The IC50 value is calculated based on the reduction of 3-hydroxykynurenine production at different inhibitor concentrations.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the in vitro potency of a KMO inhibitor.
References
Gsk180: A Comparative Guide to its Selectivity and Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Gsk180 is a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.[1][2][3][4][5] This guide provides a comprehensive comparison of this compound's performance, detailing its on-target potency, selectivity against other enzymes, and observed off-target effects, supported by experimental data and protocols.
Quantitative Inhibitory Profile of this compound
This compound demonstrates high potency against its primary target, KMO, with notable variations across different assay systems and species. The following table summarizes the key quantitative data on its inhibitory activity.
| Assay Type | Target | Species | IC50 | Reference |
| Biochemical Assay | KMO | Human | ~6 nM | [3][4][6] |
| Cell-Based Assay | KMO (overexpressed) | Human (HEK293 cells) | 2.0 µM | [6] |
| Cell-Based Assay | Endogenous KMO | Human (primary hepatocytes) | 2.6 µM | [4][6] |
| Biochemical Assay | KMO | P. fluorescens | 500 nM | [6] |
Selectivity and Off-Target Effects
While this compound is highly selective for KMO, some off-target effects have been observed.
-
Tryptophan Pathway Selectivity: this compound shows negligible activity against other enzymes in the tryptophan pathway.[4]
-
Off-Target Tryptophan Reduction: In vivo studies have revealed that this compound can cause a significant reduction in circulating tryptophan levels, an effect that is independent of KMO inhibition.[6] This is a critical consideration for interpreting in vivo experimental results.
Signaling Pathway Modulation
This compound's primary mechanism of action is the competitive inhibition of KMO within the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2][7] This inhibition blocks the conversion of kynurenine to the neurotoxic 3-hydroxykynurenine (3-HK), leading to an accumulation of kynurenine, which can then be shunted towards the production of the neuroprotective kynurenic acid.[1]
Caption: The Kynurenine Pathway and the inhibitory action of this compound on KMO.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are summaries of key experimental protocols.
KMO Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the KMO enzyme.
-
Principle: The activity of recombinant human KMO is measured by monitoring the consumption of the cofactor NADPH, which is proportional to the formation of 3-hydroxykynurenine. The decrease in NADPH absorbance at 340 nm is measured spectrophotometrically.[7]
-
Materials:
-
Recombinant Human KMO enzyme
-
Assay Buffer
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
UV-transparent 96-well plate
-
Spectrophotometer
-
-
Procedure:
-
Prepare dilutions of this compound.
-
In a 96-well plate, add the KMO enzyme to wells containing either the test compound or vehicle control.
-
Initiate the reaction by adding L-kynurenine and NADPH.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at 340 nm at various time points to determine the rate of NADPH consumption.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.[2]
-
Cell-Based KMO Inhibition Assay
This assay assesses the potency of this compound in a cellular environment.
-
Principle: The ability of this compound to inhibit KMO activity is measured in cells that endogenously express or overexpress KMO. The concentration of the product, 3-hydroxykynurenine, is quantified in the cell culture supernatant.
-
Cell Lines:
-
Procedure:
-
Plate cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of this compound concentrations.
-
Add L-kynurenine to the culture medium as a substrate.
-
After a defined incubation period, collect the supernatant.
-
Quantify the concentration of 3-hydroxykynurenine in the supernatant using LC-MS/MS.[1]
-
Quantification of Kynurenine Pathway Metabolites via LC-MS/MS
This method is used for the sensitive and specific measurement of tryptophan and its metabolites in biological samples.[5][7]
-
Principle: Biological samples are processed to extract the metabolites of interest. These extracts are then separated by liquid chromatography (LC) and detected and quantified by tandem mass spectrometry (MS/MS).[7]
-
Procedure:
-
Sample Preparation: Precipitate proteins from the biological sample (e.g., plasma, cell lysate) using a solvent like methanol (B129727) or acetonitrile (B52724). Add internal standards containing deuterated analogs of the target metabolites for accurate quantification.[5]
-
Chromatographic Separation: Inject the extracted sample onto a reversed-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) to separate the metabolites.[5][7]
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for each metabolite and internal standard to ensure high selectivity and sensitivity.[7]
-
Data Analysis: Determine the concentration of each metabolite by comparing its peak area to that of the internal standard and referencing a standard curve.[7]
-
Caption: A typical preclinical workflow for characterizing a KMO inhibitor like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Comparing KMO Inhibitors: Assays, Data, and Protocols
For researchers, scientists, and drug development professionals navigating the landscape of kynurenine (B1673888) 3-monooxygenase (KMO) inhibitors, a clear understanding of the available biochemical assays and comparative inhibitor performance is crucial. This guide provides an objective comparison of common KMO inhibitors, supported by experimental data, detailed assay methodologies, and visual workflows to aid in the selection and evaluation of these promising therapeutic agents.
KMO is a critical enzyme in the kynurenine pathway, the primary route of tryptophan catabolism. This enzyme catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxic quinolinic acid. By inhibiting KMO, the metabolic pathway can be shifted towards the production of the neuroprotective kynurenic acid, making KMO a significant target for a range of neurological and inflammatory disorders.
Comparative Efficacy of KMO Inhibitors
The inhibitory potential of various compounds against KMO is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The following table summarizes the in vitro potency of several well-characterized KMO inhibitors. It is important to note that IC50 values can vary between studies depending on the specific assay conditions, such as enzyme and substrate concentrations.
| Compound | Target Species | IC50 | Ki | Assay Type |
| Ro 61-8048 | Rat | 37 nM[1][2] | 4.8 nM[3] | Radioenzymatic assay[3] |
| Human | - | - | - | |
| UPF 648 | Human | 20 nM[3] | 56.7 nM[3] | Recombinant KMO assay[3] |
| Rat | 40 nM[2][4] | - | - | |
| GSK180 | Human | ~6 nM[2][3] | - | Recombinant KMO assay[3][5] |
| Rat | 7 µM[3][5] | - | Biochemical Assay[5] | |
| m-Nitrobenzoylalanine (m-NBA) | Rat | 900 nM[3][6] | - | Enzyme inhibition assay[3] |
| CHDI-340246 | Human | 0.5 nM[3] | - | Live tissue lysate assay[3] |
| Rat | 4.0 nM[3] | - | Live tissue lysate assay[3] | |
| Mouse | 5.1 nM[3] | - | Live tissue lysate assay[3] | |
| 3′-Hydroxy-alpha-naphthoflavone | Human | 15.85 ± 0.98 μM[7] | - | Enzyme inhibition assay[7] |
| 3′-Hydroxy-ss-naphthoflavone | Human | 18.71 ± 0.78 μM[7] | - | Enzyme inhibition assay[7] |
| Genkwanin | Human | 21.61 ± 0.97 μM[7] | - | Enzyme inhibition assay[7] |
| Apigenin | Human | 24.14 ± 1.00 μM[7] | - | Enzyme inhibition assay[7] |
The Kynurenine Pathway and the Role of KMO Inhibition
The following diagram illustrates the central role of KMO in the kynurenine pathway of tryptophan metabolism. Inhibition of KMO blocks the production of downstream neurotoxic metabolites and shunts the pathway toward the synthesis of neuroprotective kynurenic acid.
Experimental Protocols for KMO Inhibition Assays
A variety of biochemical assays are utilized to screen for and characterize KMO inhibitors. The three most common methods are UV spectrophotometry, fluorescence-based assays, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
UV Spectrophotometric Assay
This assay measures the activity of KMO by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.[8][9]
Principle: The KMO-catalyzed hydroxylation of L-kynurenine requires NADPH as a cofactor. As the reaction proceeds, NADPH is oxidized to NADP+, leading to a decrease in the absorbance of light at 340 nm. The rate of this decrease is proportional to KMO activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 1X KMO assay buffer.
-
Enzyme Solution: Dilute recombinant human KMO enzyme to a final concentration of 20 µg/ml in 1X KMO Assay Buffer. Keep the enzyme on ice.[8]
-
Substrate Mixture: Prepare a mixture containing 10 mM NADPH and 20 mM L-Kynurenine in 1X KMO Assay Buffer.[8]
-
Inhibitor Solutions: Prepare serial dilutions of the test inhibitor in a buffer containing 10% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µl of the diluted KMO enzyme solution to each well, except for the "Blank" wells.
-
Add 10 µl of the serially diluted test inhibitor or vehicle control (for "Positive Control" and "Blank" wells) to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 40 µl of the Substrate Mixture to all wells.
-
Incubate the plate at room temperature for 90 minutes with slow shaking.[8]
-
-
Detection and Data Analysis:
-
Measure the absorbance at 340 nm using a spectrophotometer.
-
The "Blank" well (containing buffer and substrate but no enzyme) represents 0% activity, and the "Positive Control" well (containing enzyme, substrate, and vehicle) represents 100% activity.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Fluorescence-Based Assay
This high-throughput screening (HTS) friendly assay also relies on the consumption of NADPH, but instead of absorbance, it measures the intrinsic fluorescence of NADPH.[10]
Principle: NADPH is a fluorescent molecule, while its oxidized form, NADP+, is not. The decrease in fluorescence intensity as NADPH is consumed is directly proportional to KMO activity. This method offers higher sensitivity compared to the UV absorbance assay.
Protocol:
-
Reagent Preparation: Similar to the UV spectrophotometric assay, with a focus on using low-fluorescence buffers and plates.
-
Assay Procedure (384- or 1536-well plate format):
-
Dispense a small volume (nanoliters to microliters) of the test compound solutions into the wells of a black microplate.
-
Add the KMO enzyme solution.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the L-kynurenine and NADPH substrate mixture.
-
Incubate at room temperature for a defined period.
-
-
Detection and Data Analysis:
-
Measure the fluorescence intensity (Excitation ~340 nm, Emission ~460 nm).
-
Calculate percent inhibition and IC50 values as described for the UV assay. The robustness of the assay for HTS can be evaluated using the Z' factor.[10]
-
LC-MS/MS-Based Assay
This method offers the most direct and sensitive measurement of KMO activity by quantifying the formation of the product, 3-hydroxykynurenine (3-HK).[11]
Principle: The reaction mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates 3-HK from other reaction components and then detects and quantifies it based on its specific mass-to-charge ratio.
Protocol:
-
Reagent Preparation: Similar to the other assays.
-
Enzymatic Reaction:
-
Perform the enzymatic reaction in a similar manner to the UV assay, typically in microcentrifuge tubes or a 96-well plate.
-
Stop the reaction at a specific time point by adding a quenching solution, such as an acid (e.g., trichloroacetic acid) or a solvent (e.g., acetonitrile).[12]
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis. An internal standard is often added at this stage for accurate quantification.[12]
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
Separate the analytes using a suitable chromatography column (e.g., a C18 reversed-phase column).
-
Detect and quantify 3-HK using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Determine the concentration of 3-HK produced by comparing its peak area to that of the internal standard and a standard curve.
-
Calculate KMO activity and the percent inhibition for each test compound.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
The selection of an appropriate biochemical assay for comparing KMO inhibitors depends on the specific research needs, such as throughput, sensitivity, and the desire for direct product measurement. UV and fluorescence-based assays are well-suited for high-throughput screening of large compound libraries, while LC-MS/MS provides the most sensitive and direct measure of enzyme activity, making it ideal for detailed kinetic studies and hit validation. The data presented in this guide, along with the detailed protocols, provide a solid foundation for researchers to design and execute experiments to effectively compare and characterize KMO inhibitors.
References
- 1. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of LC/MS/MS, high-throughput enzymatic and cellular assays for the characterization of compounds that inhibit kynurenine monooxygenase (KMO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kynurenine pathway metabolism following prenatal KMO inhibition and in Mecp2+/− mice, using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gsk180's Mechanism of Action: A Comparative Guide to Cellular Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cellular assays to validate the mechanism of action of Gsk180, a potent Kynurenine-3-monooxygenase (KMO) inhibitor. This document outlines supporting experimental data, details key protocols, and contrasts this compound's performance with alternative pathway modulators.
This compound is a selective and competitive inhibitor of Kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK). By inhibiting KMO, this compound effectively redirects the kynurenine (B1673888) pathway, leading to a decrease in the production of 3-HK and a subsequent increase in the neuroprotective metabolite, kynurenic acid (KYNA). This guide explores the cellular assays used to confirm this mechanism, comparing this compound with another KMO inhibitor, Ro 61-8048, and an inhibitor of an upstream enzyme, Epacadostat (B560056), which targets Indoleamine 2,3-dioxygenase (IDO1).
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro and cellular potency of this compound and its alternatives. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds in different assay systems.
| Compound | Target | Assay Type | Cell Line/System | IC50 Value | Reference(s) |
| This compound | KMO | Enzyme Assay | Recombinant Human KMO | ~6 nM | [1] |
| KMO | Cell-based Assay | HEK293 cells expressing human KMO | 2.0 µM | [1] | |
| KMO | Cell-based Assay | Primary Human Hepatocytes | 2.6 µM | [1] | |
| KMO | Cell-based Assay | HEK293 cells expressing rat KMO | 7 µM | [2] | |
| Ro 61-8048 | KMO | Enzyme Assay | Rat KMO | 37 nM | [3][4][5] |
| KMO | Cell-based Assay | Rat KMO | 1.2 µM | [6] | |
| Epacadostat | IDO1 | Cell-based Assay | HeLa cells | 7.4 nM | [7] |
| IDO1 | Cell-based Assay | SKOV-3 cells | ~15.3 nM | [8][9] | |
| IDO1 | Cell-based Assay | P1.IDO1 cells | 54.46 nM ± 11.18 nM | [10] |
Signaling Pathway and Experimental Workflow
To understand the impact of these inhibitors, it is crucial to visualize their points of intervention in the kynurenine pathway and the general workflow for their validation.
Detailed Experimental Protocols
Cell-Based KMO Inhibition Assay
This assay quantifies the ability of a compound to inhibit KMO activity in a cellular context by measuring the production of 3-hydroxykynurenine (3-HK) from exogenously supplied L-kynurenine.
a. Materials:
-
Cell Line: HEK293 cells stably expressing human KMO (HEK293-hKMO) or primary human hepatocytes.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Test Compounds: this compound, Ro 61-8048 (stock solutions in DMSO).
-
Substrate: L-kynurenine solution.
-
Reagents for LC-MS/MS: Acetonitrile (B52724), formic acid, water (LC-MS grade), internal standards (e.g., deuterated 3-HK).
b. Procedure:
-
Cell Seeding: Seed HEK293-hKMO cells in 96-well plates at a density that allows for optimal growth during the experiment and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Ro 61-8048 in culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add the medium containing the test compounds.
-
Substrate Addition: Add L-kynurenine to each well to a final concentration that is appropriate for the assay (e.g., near the Km for KMO).
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: Collect the cell culture supernatant.
-
Sample Preparation for LC-MS/MS:
-
To the collected supernatant, add an equal volume of acetonitrile containing an internal standard to precipitate proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Quantify the concentration of 3-HK in the samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of KMO activity for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based IDO1 Inhibition Assay
This assay measures the inhibition of IDO1 by quantifying the production of kynurenine from tryptophan.
a. Materials:
-
Cell Line: HeLa or SKOV-3 cells, which express IDO1 upon stimulation.
-
Culture Medium: Appropriate cell culture medium (e.g., MEM for HeLa, McCoy's 5A for SKOV-3) with 10% FBS and antibiotics.
-
Inducing Agent: Interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Test Compound: Epacadostat (stock solution in DMSO).
-
Reagents for LC-MS/MS: As described for the KMO assay.
b. Procedure:
-
Cell Seeding and IDO1 Induction: Seed cells in 96-well plates. After cell attachment, treat with IFN-γ for a sufficient time (e.g., 24-48 hours) to induce IDO1 expression.[11][12]
-
Compound Treatment: Replace the IFN-γ-containing medium with fresh medium containing serial dilutions of Epacadostat.
-
Incubation: Incubate the cells with the inhibitor for a defined period (e.g., 24-72 hours).[11][12]
-
Sample Collection and Preparation: Collect the cell culture supernatant and prepare it for LC-MS/MS analysis as described in the KMO assay protocol.
-
LC-MS/MS Analysis: Quantify the concentration of kynurenine in the samples.
-
Data Analysis: Determine the IC50 value for Epacadostat by plotting the percentage of kynurenine production inhibition against the inhibitor concentration.
LC-MS/MS Quantification of Kynurenine Pathway Metabolites
A robust and sensitive LC-MS/MS method is essential for accurately quantifying the changes in kynurenine pathway metabolites following inhibitor treatment.
a. Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of water with formic acid and acetonitrile with formic acid.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
b. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
Optimization: Source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, cone voltage) should be optimized for each metabolite to achieve maximum sensitivity.
c. Sample Preparation:
-
Thaw plasma or cell culture supernatant samples on ice.
-
Add an internal standard solution (containing deuterated analogs of the metabolites of interest) to each sample.
-
Precipitate proteins by adding a solvent like acetonitrile or methanol, often containing an acid such as formic acid or trichloroacetic acid.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the proteins.
-
Transfer the clear supernatant to autosampler vials for injection into the LC-MS/MS system.[13][14][15]
This comprehensive guide provides a framework for the cellular validation of this compound's mechanism of action. By employing these standardized assays and comparing the results with those of other pathway modulators, researchers can gain a robust understanding of this compound's cellular effects and its potential as a therapeutic agent.
References
- 1. Kynurenine 3-Monooxygenase (KMO) | DC Chemicals [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Ro 61-8048 | Hydroxylase Inhibitors: R&D Systems [rndsystems.com]
- 4. Ro 61-8048, kynurenine 3-monooxygenase (KMO) inhibitor (CAS 199666-03-0) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Full-length in meso structure and mechanism of rat kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating GSK180 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of GSK180, a potent and selective inhibitor of Kynurenine-3-monooxygenase (KMO). Understanding and confirming that a compound interacts with its intended target within a biological system is a critical step in drug discovery and development. This document outlines various experimental approaches, presents available quantitative data for this compound and alternative KMO inhibitors, and provides detailed experimental protocols.
Introduction to this compound and its Target, KMO
This compound is a selective, competitive inhibitor of Kynurenine-3-monooxygenase (KMO), a flavin-dependent enzyme located on the outer mitochondrial membrane.[1] KMO is a critical enzyme in the tryptophan metabolic pathway, catalyzing the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[1] By inhibiting KMO, this compound effectively modulates the kynurenine (B1673888) pathway, leading to a decrease in the production of downstream metabolites, some of which are neurotoxic, and an increase in the production of the neuroprotective metabolite, kynurenic acid.[2]
The Kynurenine Pathway and this compound's Mechanism of Action
The kynurenine pathway is the primary route for tryptophan catabolism. This compound's inhibition of KMO represents a key intervention point in this pathway.
Quantitative Comparison of KMO Inhibitors
The following tables summarize the available quantitative data for this compound and alternative KMO inhibitors, Ro 61-8048 and UPF 648.
Table 1: Biochemical and Cellular Potency of KMO Inhibitors
| Compound | Assay Type | Target/System | Species | IC50 | Ki | Reference(s) |
| This compound | Biochemical Assay | Recombinant KMO | Human | ~6 nM | - | [3][4][5] |
| Cellular Assay | Endogenous KMO in HEK293 cells | Human | 2.0 µM | - | [4][6] | |
| Cellular Assay | Endogenous KMO in primary hepatocytes | Human | 2.6 µM | - | [3][7] | |
| Cellular Assay | Endogenous KMO | Rat | 7 µM | - | [3][5] | |
| Ro 61-8048 | Biochemical Assay | KMO | Rat | 37 nM | 4.8 nM | [8] |
| Cellular Assay | KMO | - | 1.2 µM | - | [9] | |
| UPF 648 | Biochemical Assay | Recombinant KMO | Human | 20 nM | 56.7 nM | [8][10] |
Table 2: Biophysical Characterization of KMO Inhibitors (SPR)
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) | Reference(s) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | |
| Ro 61-8048 | Data not publicly available | Data not publicly available | In good accordance with biochemical LC/MS/MS assay | [11][12][13] |
| UPF 648 | Data not publicly available | Data not publicly available | In good accordance with biochemical LC/MS/MS assay | [11][12][13] |
Note: While a surface plasmon resonance (SPR) assay has been developed for KMO inhibitors, specific kinetic parameters (ka, kd) for Ro 61-8048 and UPF 648 are not detailed in the available literature, though their dissociation constants (KD) were found to be consistent with biochemical assays.[11][12][13] Quantitative data for this compound using SPR, CETSA, NanoBRET, and ITC are not currently in the public domain.
Methods for Target Engagement Validation
A variety of methods can be employed to validate the engagement of this compound with its target, KMO. These range from traditional biochemical and cellular assays to more advanced biophysical techniques that can be performed in a cellular context.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate this compound target engagement.
KMO Enzyme Inhibition Assay (Biochemical)
This assay directly measures the inhibitory effect of a compound on the activity of isolated KMO enzyme.
Objective: To determine the in vitro potency (IC50) of this compound against recombinant KMO.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 10% glycerol).
-
Prepare a stock solution of recombinant human KMO in the reaction buffer.
-
Prepare a stock solution of the substrate, L-kynurenine, in the reaction buffer.
-
Prepare a stock solution of the cofactor, NADPH, in the reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, recombinant KMO, and varying concentrations of this compound.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH.
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader. The rate of NADPH consumption is proportional to KMO activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each this compound concentration.
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. NanoBRET® Nano-Glo® Detection Systems [promega.sg]
- 10. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
GSK180: A Comparative Guide to its Selectivity for Kynurenine-3-Monooxygenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GSK180's inhibitory activity against its primary target, Kynurenine-3-Monooxygenase (KMO), versus other key enzymes within the kynurenine (B1673888) pathway of tryptophan metabolism. The data presented herein is compiled from publicly available scientific literature to support research and development efforts in fields such as neurodegenerative diseases, oncology, and inflammatory disorders.
Executive Summary
This compound is a potent and highly selective inhibitor of Kynurenine-3-Monooxygenase (KMO), a critical enzyme in the kynurenine pathway.[1][2][3] It exhibits a half-maximal inhibitory concentration (IC50) of approximately 6 nM for human KMO in biochemical assays.[1][2][3] Extensive research indicates that this compound has negligible activity against other enzymes in the tryptophan metabolic pathway, establishing it as a valuable tool for investigating the specific roles of KMO in health and disease.[1][4]
Data Presentation: Inhibitory Activity of this compound
| Target Enzyme | Species | Assay Type | IC50 Value | Reference(s) |
| Kynurenine-3-Monooxygenase (KMO) | Human | Biochemical Assay | ~6 nM | [1][2][3] |
| Kynurenine-3-Monooxygenase (KMO) | Human | Cell-based Assay (HEK293) | 2.0 µM | [4] |
| Kynurenine-3-Monooxygenase (KMO) | Human | Primary Hepatocytes | 2.6 µM | [4] |
| Kynurenine-3-Monooxygenase (KMO) | Rat | Cell-based Assay (HEK293) | 7 µM | [1] |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | - | - | Negligible Activity Reported | [4] |
| Indoleamine 2,3-dioxygenase 2 (IDO2) | - | - | Negligible Activity Reported | [4] |
| Tryptophan 2,3-dioxygenase (TDO) | - | - | Negligible Activity Reported | [4] |
| Kynureninase (KYNU) | - | - | Negligible Activity Reported | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of this compound's action and the methodologies for its characterization, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal Procedures for GSK180: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of GSK180, ensuring the protection of personnel and the environment.
This document provides detailed, step-by-step procedures for the proper disposal of this compound, a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO).[1] Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring regulatory compliance. While this compound is not currently classified as a hazardous substance, its toxicological properties have not been fully investigated, warranting careful handling and disposal.[2]
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical characteristics of this compound is fundamental to its safe management.
| Property | Value |
| CAS Number | 1799725-26-0[1][2][3] |
| Molecular Formula | C₁₀H₇Cl₂NO₄[1][2][3] |
| Formula Weight | 276.1 g/mol [2][3] |
| Appearance | A solid[2][3] |
| Purity | ≥95%[2][3] |
| Solubility | Soluble in DMSO (≥10 mg/ml)[2][3] |
| Storage | -20°C[2][3] |
Experimental Protocol for the Disposal of this compound
Given that this compound is a halogenated organic compound, specific disposal protocols must be strictly followed. Halogenated waste streams require segregation from non-halogenated waste to ensure proper treatment, which typically involves incineration at a regulated hazardous waste facility.[2]
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, all waste containing this compound must be collected in a designated and clearly labeled waste container. This includes the pure compound, contaminated labware (such as pipette tips and vials), and any solutions containing this compound. The container must be specifically marked as "Halogenated Organic Waste."[2]
-
Container Labeling: The waste container must be affixed with a "Hazardous Waste" tag.[2]
-
Container Requirements: The designated container must be chemically compatible with this compound, in good condition, and possess a secure, tightly sealing lid to prevent any leaks or spills. The container should remain closed except when actively adding waste.[2]
-
Waste Compatibility: Ensure that incompatible materials are not mixed in the same waste container.[2]
-
Solid Waste: All solid waste contaminated with this compound, including personal protective equipment (PPE), should be placed into a sealed bag and labeled as hazardous waste for disposal.[2]
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain. All liquid waste containing this compound must be collected and treated as halogenated organic waste.[2]
-
Waste Pickup: Once the waste container is full, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.[2]
Operational Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling GSK180
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the KMO Inhibitor, GSK180.
This document provides crucial safety and logistical information for the handling and use of this compound, a potent and selective inhibitor of kynurenine (B1673888) 3-monooxygenase (KMO). Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling Precautions
While one supplier has indicated that this compound is not classified as a hazardous substance, it is critical to note that the toxicological properties of this compound have not been fully investigated[1]. Therefore, precautionary measures are paramount.
Personal Protective Equipment (PPE):
Given that this compound is a halogenated organic compound with unknown long-term toxicological effects, a cautious approach to personal protection is recommended. The following PPE should be worn at all times when handling the compound:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Given that the compound is often dissolved in DMSO, consult glove compatibility charts for appropriate glove material for both the compound and the solvent.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: While not specified, handling the solid compound outside of a ventilated enclosure where dust could be generated may warrant the use of a respirator. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This compound: Key Properties and Storage
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and storage.
| Property | Value |
| Formal Name | 5,6-dichloro-2-oxo-3(2H)-benzoxazolepropanoic acid |
| CAS Number | 1799725-26-0 |
| Molecular Formula | C₁₀H₇Cl₂NO₄ |
| Formula Weight | 276.1 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
| Solubility | Soluble in DMSO (≥10 mg/ml) |
| Storage | -20°C |
A stock solution, once prepared, should be aliquoted and stored at -80°C for up to two years or -20°C for up to one year to prevent degradation from repeated freeze-thaw cycles.[2]
Operational Plans: Experimental Protocols
This compound is a selective and competitive inhibitor of Kynurenine 3-Monooxygenase (KMO), a key enzyme in the tryptophan metabolism pathway[3]. Its use in research is primarily to investigate the therapeutic potential of KMO inhibition in various disease models[4][5].
In Vitro KMO Inhibition Assay (Enzyme-Based)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human KMO[4].
Materials:
-
Recombinant human KMO enzyme
-
KMO Assay Buffer
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
DMSO (solvent)
-
96-well or 384-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Add diluted this compound solutions to the appropriate wells of the microplate.
-
Add the diluted KMO enzyme to all wells except for the "Blank" wells.
-
Pre-incubate the plate at room temperature for approximately 15 minutes to allow for inhibitor-enzyme binding[4].
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each well.
-
Normalize the data to the positive (100% activity) and blank (0% activity) controls.
-
Plot the percentage of KMO activity against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value[4].
-
In Vivo Rodent Model of Acute Pancreatitis
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a rat model of acute pancreatitis[3].
Procedure:
-
Animal Model:
-
Use male Sprague-Dawley rats (8-12 weeks old)[6].
-
Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
-
This compound Formulation:
-
Induction of Acute Pancreatitis:
-
Induce acute pancreatitis in anesthetized rats, for example, by retrograde infusion of sodium taurocholate into the biliopancreatic duct.
-
-
This compound Administration:
-
Pharmacodynamic and Efficacy Assessment:
Quantitative Data
The inhibitory potency of this compound has been characterized in various systems.
Table 1: In Vitro and In-Cell Inhibitory Activity of this compound against KMO [3][4]
| Target/System | Assay Type | IC50 Value |
| Human KMO (isolated) | Enzyme Assay | ~6 nM |
| Human KMO (HEK293 cells) | Cell-based Assay | 2.0 µM |
| Human Primary Hepatocytes | Endogenous KMO Activity | 2.6 µM |
| Rat KMO (HEK293 cells) | Cell-based Assay | 7 µM |
| P. fluorescens KMO | Enzyme Assay | 500 nM |
Note: The difference in potency between the isolated enzyme and cell-based assays is attributed to the low passive permeability of this compound across cell membranes.[4]
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (27 mg/kg i.v. dose) [3]
| Parameter | Value |
| Volume of distribution (Vdss) | 0.14 L/kg |
| Plasma clearance (Clp) | 0.45 ml/min/kg |
| Half-life (t1/2) | 3 hours |
| Free fraction in plasma | 7.7% |
Disposal Plan
This compound is a halogenated organic compound and requires specific disposal procedures[1].
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, collect all waste containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, in a designated and clearly labeled waste container[1].
-
Labeling: The waste container must be clearly marked as "Halogenated Organic Waste" and affixed with a "Hazardous Waste" tag[1].
-
Container Requirements: The container must be chemically compatible, in good condition, and have a secure, tightly sealing lid to prevent leaks or spills. It should be kept closed except when adding waste and stored in a designated, safe location away from incompatible materials[1].
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain. All liquid waste must be collected as halogenated organic waste[1].
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent, collect it into a sealed bag, and label it as hazardous waste for disposal[1].
-
Waste Pickup: Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[1].
Visualized Workflows and Pathways
To further clarify the experimental and biological context of this compound, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
